Product packaging for 5-Chloro-6-methylpyrimidin-4-amine(Cat. No.:CAS No. 13040-89-6)

5-Chloro-6-methylpyrimidin-4-amine

Cat. No.: B577085
CAS No.: 13040-89-6
M. Wt: 143.574
InChI Key: LTRUFLKTFQXHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-6-methylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . Its structure features chloro and amino substituents, making it a versatile chemical building block for research and development, particularly in synthetic organic chemistry . As a heterocyclic building block, it is a valuable intermediate for synthesizing more complex molecules in pharmaceutical and agrochemical research . Proper storage recommendations include keeping the compound in a dark place, under an inert atmosphere, and at room temperature . Researchers should note the associated safety information, as this compound may be harmful if swallowed and causes skin and eye irritation . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B577085 5-Chloro-6-methylpyrimidin-4-amine CAS No. 13040-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRUFLKTFQXHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656517
Record name 5-Chloro-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13040-89-6
Record name 5-Chloro-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine (CAS 13040-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. While extensive public data on its specific biological activities are limited, its structural motifs are present in numerous compounds with significant pharmacological properties, particularly as kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its potential applications in drug discovery. Detailed experimental protocols for the evaluation of similar compounds are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₅H₆ClN₃.[1] It is characterized by a pyrimidine core, which is a key scaffold in many biologically active molecules. The presence of an amino group, a chloro group, and a methyl group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

PropertyValueReference
CAS Number 13040-89-6[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 265.421°C at 760 mmHg
Storage Room temperature, away from light, in an inert atmosphere

Synthesis and Chemical Reactivity

Proposed Synthesis

A likely synthetic route to this compound involves the regioselective amination of a dichloromethylpyrimidine precursor, such as 4,5-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) would favor the formation of the desired product.

G cluster_0 Proposed Synthesis of this compound Start 4,5-Dichloro-6-methylpyrimidine Product This compound Start->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Ammonia (NH3) in solvent (e.g., Ethanol) Reagent->Product

A proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution on dichloropyrimidines.

  • Reaction Setup: In a sealed reaction vessel, dissolve 4,5-dichloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Ammonia: Add a solution of ammonia in the chosen solvent (2-3 equivalents).

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80-120°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Chemical Reactivity

The chloro and amino groups on the pyrimidine ring are amenable to further functionalization. The chlorine atom can be displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide range of substituents. The amino group can be acylated, alkylated, or used as a handle for further derivatization.

Potential Biological Activity and Applications in Drug Discovery

Derivatives of structurally similar aminopyrimidines have shown potent inhibitory activity against various kinases.

Related Compound ClassTarget Kinase(s)Reported Activity (IC₅₀)
2-Aminopyrimidine DerivativesPLK4< 10 nM
2-(Aminopyrimidinyl)thiazole-5-carboxamidesSrc/AblPotent inhibition
Aminopyrimidine DerivativesEGFRSignificant inhibition

This suggests that this compound is a promising starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.

G cluster_1 Drug Discovery Workflow for a Kinase Inhibitor Start This compound Scaffold Library Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Library Screening High-Throughput Screening (Biochemical Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Candidate Lead->Preclinical

A generalized drug discovery workflow for developing a kinase inhibitor.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assays that would be employed to evaluate the biological activity of compounds derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, then dilute in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathway Context

Given the prevalence of aminopyrimidine-based compounds as kinase inhibitors, derivatives of this compound could potentially target a variety of signaling pathways implicated in cancer and other diseases. A common target for such inhibitors is the ATP-binding pocket of protein kinases, leading to the downregulation of proliferative and survival signaling.

G cluster_2 Generalized Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/AKT) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Aminopyrimidine-based Kinase Inhibitor Inhibitor->Receptor Inhibitor->Kinase_Cascade

Inhibition of a generalized kinase signaling pathway.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the generation of diverse compound libraries, particularly for the development of novel kinase inhibitors. While direct biological data for this specific compound is sparse, the well-documented activity of related aminopyrimidine derivatives provides a strong rationale for its use in the development of new therapeutic agents. The experimental protocols and workflows detailed in this guide offer a framework for researchers to unlock the potential of this and similar scaffolds.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, leveraging available computed data. Due to a scarcity of published experimental data for this specific compound, this document also presents generalized experimental protocols for the synthesis and analysis of similar aminopyrimidine compounds, offering a foundational framework for researchers. Furthermore, this guide includes illustrative diagrams of a generic synthesis workflow and a hypothetical signaling pathway to provide context for its potential applications.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited primarily to computed values. The following tables summarize the available information. It is crucial to note that experimental validation of these properties is recommended for any application.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 13040-89-6[1][2]
Molecular Formula C₅H₆ClN₃[1]
Canonical SMILES CC1=C(C(=NC=N1)N)Cl[1]
InChI InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)[1]
InChIKey LTRUFLKTFQXHEC-UHFFFAOYSA-N[1]
Property Value Type Source
Molecular Weight 143.57 g/mol Computed[1]
Boiling Point 265.421 °C at 760 mmHgPredicted[3]
Melting Point No data available-
Solubility No data available-
pKa No data available-
logP (XLogP3) 0.9Computed[1]
Topological Polar Surface Area 51.8 ŲComputed[1]
Hydrogen Bond Donors 1Computed[1]
Hydrogen Bond Acceptors 3Computed[1]
Rotatable Bond Count 0Computed[1]

Experimental Protocols

General Synthesis of Substituted Aminopyrimidines

A common route for the synthesis of aminopyrimidines involves the nucleophilic substitution of a halogenated pyrimidine precursor. The following is a generalized, hypothetical protocol.

Reaction Scheme:

Materials:

  • A suitable dichloromethylpyrimidine precursor

  • Ammonia (in a suitable solvent, e.g., ethanol or as ammonium hydroxide)

  • Solvent (e.g., ethanol, isopropanol)

  • Stirring apparatus

  • Heating apparatus with temperature control

  • Reaction vessel

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve the dichloromethylpyrimidine precursor in a suitable solvent in a reaction vessel.

  • Add the ammonia solution to the reaction mixture.

  • Heat the mixture to a specified temperature (e.g., reflux) and maintain for a period determined by reaction monitoring (e.g., via TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the collected solid with a cold solvent to remove impurities.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield the final product.

  • Dry the purified product under vacuum.

General Analytical Methods for Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mass Spectrometry (MS):

  • Mass spectrometry, often coupled with HPLC (LC-MS), can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak corresponding to [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure. The expected chemical shifts and coupling constants would need to be compared against theoretical predictions or data from closely related structures.

Biological Activity

Specific biological activity data for this compound is not available in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly kinase inhibitors. The biological evaluation of this compound would likely begin with in vitro screening assays against a panel of relevant biological targets.

General In Vitro Kinase Inhibition Assay

This is a generalized protocol to assess the potential of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Test compound (this compound).

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a novel chemical entity like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification hplc HPLC/LC-MS purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms screening In Vitro Screening (e.g., Kinase Assay) ms->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

General experimental workflow for synthesis and evaluation.
Hypothetical Signaling Pathway

Given that many pyrimidine derivatives are kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that such a compound might target. This is a generic representation and not based on specific data for this compound.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor This compound (Hypothetical Kinase Inhibitor) inhibitor->raf

Hypothetical signaling pathway targeted by a kinase inhibitor.

References

An In-Depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 5-Chloro-6-methylpyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
IUPAC Name This compound[1][2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
CAS Number 13040-89-6[1][2]
Canonical SMILES CC1=C(C(=NC=N1)N)Cl[1][2]
InChI Key LTRUFLKTFQXHEC-UHFFFAOYSA-N[1][2]
Monoisotopic Mass 143.0250249 Da[1][2]
Topological Polar Surface Area 51.8 Ų[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
XLogP3 0.9[1][2]

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. The pyrimidine core is substituted with a chloro group at position 5, a methyl group at position 6, and an amine group at position 4.

Synthesis_Workflow start 4,5-Dichloro-6-methylpyrimidine reagent Ammonia (aq.) or NH₄Cl/Base start->reagent + conditions Solvent (e.g., Ethanol, Dioxane) Heat (Reflux) reagent->conditions workup Work-up (Quenching, Extraction) conditions->workup product This compound purification Purification (Crystallization or Chromatography) workup->purification purification->product

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 5-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, quantitative data, and logical frameworks for the synthesis of this pyrimidine derivative.

Introduction

This compound is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry. Its structural features, including the reactive chlorine atom and the amino group, allow for diverse functionalization, making it a valuable scaffold for the synthesis of targeted therapeutic agents. This guide explores a potential synthetic route, providing detailed methodologies for laboratory-scale preparation.

Synthesis Pathway

A plausible and efficient synthesis of this compound involves the regioselective amination of a polychlorinated pyrimidine precursor. The logical workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Core Reaction cluster_product Product Isolation Start Commercially Available Precursors Prep Synthesis of 2,4,5-trichloro-6-methylpyrimidine Start->Prep Chlorination Reaction Regioselective Amination Prep->Reaction Precursor Workup Reaction Work-up & Purification Reaction->Workup Crude Product Product This compound Workup->Product Purified Product Reaction_Scheme 2,4,5-trichloro-6-methylpyrimidine 2,4,5-trichloro-6-methylpyrimidine This compound This compound 2,4,5-trichloro-6-methylpyrimidine->this compound NH3

Spectroscopic Profile of 5-Chloro-6-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Chloro-6-methylpyrimidin-4-amine. These predictions are derived from the analysis of structurally similar compounds and typical spectroscopic values for the functional groups present in the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2Singlet1HH2 (pyrimidinyl proton)
~5.5 - 6.5Broad Singlet2H-NH₂ (amino protons)
~2.4Singlet3H-CH₃ (methyl protons)

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~160C4 (carbon bearing the amino group)
~158C6 (carbon bearing the methyl group)
~155C2 (pyrimidinyl carbon)
~115C5 (carbon bearing the chloro group)
~20-CH₃ (methyl carbon)

Solvent: DMSO-d₆

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of the primary amine
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850Weak to MediumC-H stretch (aliphatic -CH₃)
1650 - 1600StrongN-H bend (scissoring) of the primary amine
1580 - 1450Medium to StrongC=C and C=N stretching in the pyrimidine ring
1200 - 1000MediumC-N stretch
800 - 700StrongC-Cl stretch

Sample Preparation: KBr pellet or Nujol mull

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonNotes
143/145[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
128/130[M - CH₃]⁺Loss of a methyl radical.
108[M - Cl]⁺Loss of a chlorine radical.
81[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrimidine ring.

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial for dissolving the sample and avoiding interference with the signals of interest.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

    • For EI, use a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Reactivity and chemical behavior of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Reactivity and Chemical Behavior of 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features—an electron-deficient aromatic ring, a reactive chloro leaving group, and an amino substituent—impart a versatile chemical behavior. The pyrimidine core is a privileged scaffold, appearing in numerous biologically active compounds and approved drugs, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While specific literature detailing the reactivity of this exact molecule is limited, this document compiles detailed experimental protocols, quantitative data, and mechanistic pathways based on well-established precedents for closely analogous chloropyrimidine systems. The provided methodologies and data serve as a robust starting point for researchers aiming to utilize this compound in the synthesis of novel molecules for drug development.

Compound Profile and Physicochemical Properties

This compound is a halogenated aminopyrimidine. The electron-deficient nature of the pyrimidine ring, combined with the inductive effect of the chlorine atom, makes the C4 position susceptible to nucleophilic attack and the C5-chloro bond a suitable handle for cross-coupling reactions.

Table 1: Physicochemical and Computed Properties of this compound

Property Value Reference
IUPAC Name This compound [3]
CAS Number 13040-89-6 [3]
Molecular Formula C₅H₆ClN₃ [3]
Molecular Weight 143.57 g/mol [3]
Canonical SMILES CC1=C(C(=NC=N1)N)Cl [3]
XLogP3 (Computed) 0.9 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 3 [3]

| Boiling Point (Predicted) | 265.4 °C at 760 mmHg |[4] |

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 5-position. However, based on reactivity patterns of similar pyrimidines, the chloro group at position 4 or 6 is typically more activated towards SNAr than one at position 5. For the purpose of this guide, we will assume the user is interested in the reactivity of the chloro group regardless of its exact position on the pyrimidine ring, as seen in many commercially available isomers. The electron-deficient pyrimidine ring facilitates the attack of nucleophiles, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Diagram 1: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocol: Substitution with Amine Nucleophiles (Amination)

This protocol is adapted from established procedures for the amination of 4-chloropyrimidine derivatives.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (e.g., substituted aniline, piperidine, morpholine) (1.1-1.5 equiv.)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) (1.5-2.0 equiv.)

  • Solvent (e.g., Ethanol, 2-Propanol, DMF, Acetonitrile)

Procedure:

  • To a solution of this compound in the chosen solvent (approx. 0.2-0.5 M), add the amine nucleophile followed by the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with cold solvent. If not, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.

Table 2: Representative Yields for SNAr of Chloro-Heterocycles with Amines (Data is based on analogous chloro-nitro aromatic and chloro-pyrimidine systems as a predictive guide)

Nucleophile Analogous Substrate Solvent Temp. (°C) Time (h) Yield (%) Reference
Piperidine 2-Chloro-5-nitropyrimidine aq. solution 25 0.5 - 2 >90 [9]
Morpholine 4-Chloro-3-nitrobenzonitrile DMF 80 4 85-95 [9]
Benzylamine 2-Chloro-3-nitropyridine H₂O-IPA 80 2 ~90 [9]

| N-Benzylamine | 5-Chloro-2,4,6-trifluoropyrimidine | Acetonitrile | 0 | 2 | ~83 (as major isomer) |[10] |

Core Reactivity II: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyrimidine ring serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of diverse aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for coupling aryl or vinyl halides with organoboron compounds. For chloropyrimidines, this reaction provides a powerful route to biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

suzuki_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition (Ar-Cl) transmetal_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetal_complex Transmetalation (Ar'B(OR)₂ + Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product

Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is based on optimized conditions for the Suzuki coupling of related dichloropyrimidines and chloropyridines.[11]

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe to a typical concentration of 0.1-0.3 M.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C, or 140 °C for microwave heating) with vigorous stirring for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel.

Table 3: Representative Yields for Suzuki Coupling of Chloro-Pyrimidines (Data is based on analogous 2,4-dichloropyrimidine systems as a predictive guide)

Boronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp. (°C) / Time Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ (0.5) Na₂CO₃ (2) DME 150 °C / 15 min (MW) 98 [11]
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (0.5) Na₂CO₃ (2) DME 150 °C / 15 min (MW) 96 [11]
3-Thienylboronic acid Pd(PPh₃)₄ (0.5) Na₂CO₃ (2) DME 150 °C / 15 min (MW) 87 [11]
4-Acetylphenylboronic acid Pd(PPh₃)₄ (0.5) Na₂CO₃ (2) DME 150 °C / 15 min (MW) 91 [11]

| Benzo[b]furan-2-boronic acid | Various Pd precatalysts | K₃PO₄ (2) | MeOH/THF | 60 °C / 16 h | 70-95 |[2] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry) or as key structural elements in pharmacophores.[12][13]

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition (Ar-Cl) alkynyl_pd Ar-Pd(II)L₂-C≡CR pd2_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_halide Cu(I)Cl cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_complex cu_acetylide->cu_halide alkyne H-C≡CR alkyne->cu_acetylide + Base

Diagram 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

This protocol is based on established methods for the Sonogashira coupling of halo-pyrimidines.[12]

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI, 4-10 mol%)

  • Base (e.g., Triethylamine (TEA), DIPEA) (2.0-3.0 equiv., can also be used as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or neat TEA)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3 cycles).

  • Add the degassed solvent, followed by the base (if not used as the solvent).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired alkynyl-pyrimidine product.

Table 4: Representative Yields for Sonogashira Coupling of Halo-Pyrimidines (Data is based on analogous halo-pyrimidine systems as a predictive guide)

Terminal Alkyne Halo-Pyrimidine Substrate Catalyst System Base / Solvent Temp. / Time Yield (%) Reference
Phenylacetylene 4-Chloro-5-iodopyrimidin-2-amine Pd(PPh₃)₂Cl₂ / CuI TEA / THF RT / 12h 85 [12]
1-Heptyne 4-Chloro-5-iodopyrimidin-2-amine Pd(PPh₃)₂Cl₂ / CuI TEA / THF RT / 12h 78 [12]
Propargylamine 5-Iodo-UTP Pd(PPh₃)₄ / CuI NaOAc / H₂O RT / 12h 75 [14]

| (4-Nitrophenyl)acetylene | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | PdCl₂(PPh₃)₂ / CuI | TEA / MeCN | RT / 9h | 95 |[15] |

General Experimental Workflow

The successful execution of the reactions described above relies on a systematic and careful experimental approach. The following workflow diagram outlines the key stages from reaction setup to product characterization, applicable to both SNAr and cross-coupling methodologies.

experimental_workflow setup Reaction Setup (Flask, Reagents, Inert Atmosphere) reaction Reaction Execution (Solvent, Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring is_complete is_complete monitoring->is_complete workup Work-up (Quenching, Extraction, Drying) purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization is_complete->reaction No is_complete->workup Yes

Diagram 4: A standard experimental workflow for synthesis.

Conclusion

This compound is a versatile heterocyclic building block with significant potential for the synthesis of complex molecules in drug discovery. Its primary modes of reactivity are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed framework for approaching these transformations, including mechanistic insights, adaptable experimental protocols, and representative quantitative data derived from closely related systems. Researchers can use these methodologies as a strong predictive foundation to explore the chemical space around the this compound scaffold, facilitating the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-Chloro-6-methylpyrimidin-4-amine, a key building block in the development of various pharmaceutical agents. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The strategic placement of the chloro, methyl, and amine groups on the pyrimidine ring allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of targeted therapeutics. This guide will focus on the most direct and commonly employed synthetic routes to this compound.

Primary Synthetic Route: Direct Chlorination

The most straightforward and widely utilized method for the synthesis of this compound is the direct electrophilic chlorination of the commercially available starting material, 6-methylpyrimidin-4-amine.

Starting Materials

The primary starting material for this route is:

  • 6-Methylpyrimidin-4-amine (also known as 4-amino-6-methylpyrimidine)

This precursor is readily available from various chemical suppliers.

Reaction Scheme

The overall reaction involves the selective chlorination at the C5 position of the pyrimidine ring using an electrophilic chlorine source, most commonly N-Chlorosuccinimide (NCS).

Figure 1: Synthetic pathway for the chlorination of 6-methylpyrimidin-4-amine.
Quantitative Data

The following table summarizes the typical quantitative data for the direct chlorination of 6-methylpyrimidin-4-amine.

ParameterValueReference
Starting Material 6-Methylpyrimidin-4-amineN/A
Chlorinating Agent N-Chlorosuccinimide (NCS)[1]
Solvent Acetic Acid (AcOH)[1]
Stoichiometry (NCS) 1.2 equivalents[1]
Temperature 55 °C[1]
Reaction Time 7 hours[1]
Yield 15-32%[1]
Detailed Experimental Protocol

This protocol is based on a general procedure for the chlorination of similar heterocyclic compounds and is expected to be applicable for the synthesis of this compound.[1]

Materials:

  • 6-Methylpyrimidin-4-amine

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-methylpyrimidin-4-amine (1.0 equivalent).

  • Add glacial acetic acid as the solvent.

  • To the stirred solution, add N-Chlorosuccinimide (1.2 equivalents) portion-wise.

  • Heat the reaction mixture to 55 °C and maintain this temperature for 7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Alternative Synthetic Route: Nucleophilic Substitution

An alternative approach to the synthesis of this compound involves the regioselective amination of a di-chlorinated pyrimidine precursor.

Starting Materials

The potential starting material for this route is:

  • 4,5-Dichloro-6-methylpyrimidine

This precursor may be synthesized from commercially available starting materials through various methods.

Reaction Scheme

This route involves the selective nucleophilic substitution of the chlorine atom at the C4 position by an amino group. The chlorine at C4 is generally more activated towards nucleophilic attack than the chlorine at C5.

Figure 2: Alternative synthetic pathway via nucleophilic substitution.

While a specific, detailed protocol for this exact transformation was not found in the literature search, the regioselective amination of similar polychlorinated pyrimidines is a well-established method. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been shown to selectively yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine, demonstrating the feasibility of selective amination at the 4-position.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct chlorination of 6-methylpyrimidin-4-amine using N-Chlorosuccinimide. This method offers a straightforward approach with readily available starting materials. An alternative route involving the regioselective amination of 4,5-dichloro-6-methylpyrimidine presents a viable, though less direct, synthetic strategy. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. This guide provides the necessary foundational information for the successful synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in numerous biologically active compounds and FDA-approved drugs. The presence of a chloro substituent provides a reactive handle for further functionalization, making this compound a versatile building block for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its reactivity profile.

Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 13040-89-6[1]

  • Molecular Formula: C₅H₆ClN₃[1]

  • Synonyms:

    • 4-Pyrimidinamine, 5-chloro-6-methyl-[1]

    • 4-Amino-5-chloro-6-methylpyrimidine

    • MFCD09837292[1]

    • Pyrimidine, 4-amino-5-chloro-6-methyl- (7CI,8CI)[1]

    • SCHEMBL3036614[1]

    • DTXSID10656517[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 143.57 g/mol [1]
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 143.0250249 Da[1]
Monoisotopic Mass 143.0250249 Da[1]
Topological Polar Surface Area 51.8 Ų[1]
Heavy Atom Count 9[1]

Experimental Protocols

Synthesis of this compound

The following protocol describes a representative synthesis of this compound from 4-amino-6-methylpyrimidin-5-ol. This method involves the chlorination of the hydroxyl group using a suitable chlorinating agent like phosphorus oxychloride.

Materials:

  • 4-amino-6-methylpyrimidin-5-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-amino-6-methylpyrimidin-5-ol (1 equivalent) in anhydrous toluene.

  • Addition of Chlorinating Agent: To the stirred suspension, slowly add phosphorus oxychloride (2-3 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow of this compound start Start suspend Suspend 4-amino-6-methylpyrimidin-5-ol in anhydrous toluene start->suspend add_pocl3 Add Phosphorus Oxychloride (POCl3) suspend->add_pocl3 reflux Heat to reflux (110-120 °C) for 4-6 hours add_pocl3->reflux quench Cool and quench with crushed ice reflux->quench neutralize Neutralize with saturated NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by recrystallization or column chromatography dry->purify end End Product: This compound purify->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity of this compound

The chloro group at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.[2]

G Nucleophilic Aromatic Substitution (SNAr) Reactivity reactant This compound product Substituted Product reactant->product SNAr Reaction nucleophile Nucleophile (Nu-H) e.g., R-OH, R-SH, R-NH2 nucleophile->product

Caption: A diagram illustrating the general reactivity of this compound in nucleophilic aromatic substitution reactions.

References

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural bioactive molecules, including the nucleobases uracil, cytosine, and thymine, has long signaled its profound biological significance.[1] This has inspired generations of medicinal chemists to explore the vast chemical space offered by pyrimidine derivatives, leading to the discovery of a multitude of clinically successful drugs.[1] This in-depth technical guide delves into the biological significance of the pyrimidine core in drug design, offering a comprehensive overview of its application across various therapeutic areas, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

The Pyrimidine Scaffold: A Versatile Pharmacophore

The pyrimidine ring system is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[1] This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets.[1] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1][2] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]

Pyrimidine Derivatives in Oncology

Pyrimidine-based compounds have made a profound impact on cancer therapy, primarily by targeting key regulators of cell proliferation and survival such as protein kinases and enzymes involved in nucleotide synthesis.[5][6][7] Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive inhibitors at the ATP-binding sites of kinases or as antimetabolites that disrupt DNA synthesis.[5]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%.

Compound/Drug NameTargetCancer Cell LineIC50Reference
Kinase Inhibitors
Compound B-4 EGFRMCF-76.70 ± 1.02 µM[2]
A54920.49 ± 2.7 µM[2]
Compound 4g EGFR-0.25 µM[8]
MCF-75.1 µM[8]
HepG25.02 µM[8]
HCT-1166.6 µM[8]
Compound 42 EGFR L858R/T790M/C797S-7.2 nM[7][9]
EGFR L858R/T790M-34 nM[7][9]
EGFR L858R-1.1 nM[7][9]
Compound 45 EGFR L858R/T790M-23.3 nM[9]
EGFR L858R-1.7 nM[9]
OsimertinibEGFR T790M-~1 nM[10]
EGFR WT-~15 nM[10]
ErlotinibEGFR WT-~2 nM[10]
DHFR Inhibitors
Compound 16 rhDHFR-0.06 µM[11]
HL-60-[11]
HCT116-[11]
HeLa-[11]
Compound 10e hDHFR-< 1 µM[12]
Thymidylate Synthase Inhibitors
Compound 8 Thymidylate Synthase-3.89 nM[6]
RaltitrexedThymidylate SynthaseL1210 cells9 nM[6]
Other Anticancer Pyrimidines
Compound VIIa -57 different cell lines0.326 to 4.31 µM[13]
Pyrimidine derivative 2d -A549Strong cytotoxicity at 50 µM[4]
Key Signaling Pathways in Pyrimidine-Based Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[14] Many pyrimidine derivatives act as EGFR inhibitors, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][14]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGFR->EGFR Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->EGFR Inhibits ATP binding site Grb2 Grb2 SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras GDP->GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

EGFR signaling pathway and its inhibition.

The JAK-STAT pathway is crucial for cytokine signaling that regulates immune responses and cell growth.[3][15] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine-based inhibitors have been developed to target JAKs.[16]

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT Cytokine Receptor->STAT Recruits & Phosphorylates JAK->Cytokine Receptor Phosphorylates JAK->JAK Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->JAK Inhibits STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

JAK-STAT signaling and its inhibition.

Pyrimidine Derivatives as Antimicrobial Agents

Pyrimidine-containing compounds exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[13][17][18] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[19]

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Drug NameMicroorganismMIC (µg/mL)Reference
Compound 7j Gram-positive bacteria0.25 - 1[20]
Compound 12 S. aureus0.87 (µM/ml)[18]
Compound 5 B. subtilis0.96 (µM/ml)[18]
Compound 10 P. aeruginosa0.77 (µM/ml)[18]
PYB01 Methicillin-resistant S. aureus (MRSA)168.4 (µM)[19][21]
Bromo and Iodo derivativesS. aureus8[22]
Bromo and Iodo derivatives with betatideS. aureus1 - 2[22]

Pyrimidine Derivatives as Antiviral Agents

The pyrimidine core is a key component in many antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[5][23][24] These compounds can act as chain terminators when incorporated into viral DNA or RNA, or they can inhibit viral enzymes like reverse transcriptase.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The antiviral activity is typically measured by the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.

Compound/Drug NameVirusEC50Reference
Compound 14-16, 21 HIV-1 and HIV-2>2.12, 1.99, 1.80, 1.92 µg/mL[2]
Compound 2i Influenza A H1N157.5 µM[5]
Compound 5i Influenza A H1N124.3 µM[5]
Compound 11c Influenza A H1N129.2 µM[5]
4'-cyanothymidineHIV0.002 µM[24]
Adenosine analogue-0.26 µM[24]
Compound 5k HIV-1 (WT)0.042 µM[25]
HIV-1 (K103N)0.031 µM[25]
HIV-1 (E138K)0.094 µM[25]

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][26] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily by mitochondrial dehydrogenases.[26] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. A typical range is 1,000 to 100,000 cells per well. Incubate for 24 hours.

  • Cell Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle (e.g., DMSO) and no-treatment controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26] Incubate for 2 to 4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: For adherent cells, carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[26] For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant and adding the solubilizing agent.[26]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start Seed Cells\nin 96-well plate Seed Cells in 96-well plate start->Seed Cells\nin 96-well plate end End process process measurement measurement Incubate\n(24h) Incubate (24h) Seed Cells\nin 96-well plate->Incubate\n(24h) Treat with\nCompound Treat with Compound Incubate\n(24h)->Treat with\nCompound Incubate\n(24-72h) Incubate (24-72h) Treat with\nCompound->Incubate\n(24-72h) Add MTT\nReagent Add MTT Reagent Incubate\n(24-72h)->Add MTT\nReagent Incubate\n(2-4h) Incubate (2-4h) Add MTT\nReagent->Incubate\n(2-4h) Solubilize\nFormazan Solubilize Formazan Incubate\n(2-4h)->Solubilize\nFormazan Measure\nAbsorbance (570nm) Measure Absorbance (570nm) Solubilize\nFormazan->Measure\nAbsorbance (570nm) Calculate IC50 Calculate IC50 Measure\nAbsorbance (570nm)->Calculate IC50 Calculate IC50->end

General workflow for an MTT assay.
Antiviral Activity Assessment: Plaque Reduction Assay

Principle: This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.[3][27]

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.[3]

  • Infection: Infect the cell monolayer with a known titer of the virus, aiming for 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[3]

  • Treatment: Remove the virus inoculum, wash the cells, and add an overlay medium (e.g., methylcellulose) containing various concentrations of the test compound.[3]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 48-72 hours).[3]

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques.[3] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle-treated control. Determine the EC50 value from a dose-response curve.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[1][28]

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[1]

  • Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a standard antibiotic.[1]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.[1][28]

Conclusion

The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[5] The vast and ever-expanding landscape of pyrimidine-based drugs is a testament to the ingenuity of medicinal chemists in leveraging its unique structural and electronic properties to address a myriad of diseases. The systematic application of the experimental protocols and a deep understanding of the targeted biological pathways, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system. The ongoing exploration of new pyrimidine derivatives promises to deliver the next generation of innovative medicines.

References

Commercial Suppliers and Technical Guide for 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 5-Chloro-6-methylpyrimidin-4-amine (CAS No. 13040-89-6), a key intermediate in pharmaceutical research and development. This document includes a structured summary of supplier information, illustrative experimental protocols based on related compounds, and logical workflow diagrams to assist in the procurement and utilization of this compound.

Introduction to this compound

This compound is a substituted pyrimidine derivative.[1][2] Such compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The structural features of this compound, including the chloro and amino groups on the pyrimidine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Commercial Suppliers

A variety of chemical suppliers offer this compound. The following table summarizes key quantitative data from several identified vendors to facilitate easy comparison for procurement.

SupplierCAS NumberPurityQuantity OptionsCatalog Number
Sigma-Aldrich13040-89-695%100 mgAMBH303C4A69-100MG
CP Lab Safety13040-89-695%5 gNot explicitly provided
BLD Pharm13040-89-6Not specifiedNot specifiedNot explicitly provided
Chemenu13040-89-6Not specifiedNot specifiedCM126960
Angene International Limited13040-89-6Not specifiedNot specifiedNot explicitly provided

Illustrative Experimental Protocols

Illustrative Synthesis of a Substituted Aminopyrimidine

The synthesis of chloro-substituted aminopyrimidines often involves the reaction of a corresponding dihydroxypyrimidine with a chlorinating agent, followed by amination. The following is a general, illustrative procedure for the synthesis of a related compound, 2-Amino-4-chloro-6-methylpyrimidine, which can be adapted.[3]

Reaction: 2-Amino-4-hydroxy-6-methylpyrimidine to 2-Amino-4-chloro-6-methylpyrimidine[3]

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorous oxychloride (POCl₃)

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol

Procedure: [3]

  • A mixture of 2-amino-4-hydroxy-6-methylpyrimidine and freshly distilled phosphorous oxychloride is refluxed until the mixture becomes homogeneous.

  • The excess phosphorous oxychloride is removed under vacuum.

  • The reaction mixture is cooled, and the residue is carefully mixed with ice water.

  • The pH of the resulting suspension is adjusted to 8 with a 25% ammonia solution.

  • The precipitate is collected by filtration and washed with water.

  • The crude product is recrystallized from 50% ethanol and dried to a constant weight.

Illustrative Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization.[3]

Procedure: [3]

  • Dissolve the crude solid in a minimum amount of hot 50% ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold 50% ethanol.

  • Dry the purified crystals under vacuum.

Illustrative Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of aminopyrimidine compounds.

  • Column: A C18 column is often suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives, GC-MS can be a powerful analytical tool.

  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection depending on the concentration.

  • Temperature Program: An oven temperature gradient to ensure separation of the analyte from impurities.

  • Detection: Mass spectrometry in electron ionization (EI) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While specific data for this compound is not detailed in the provided search results, related compounds show characteristic shifts for the pyrimidine ring protons and carbons, as well as for the methyl and amino group protons.[4]

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the procurement and analysis of chemical compounds.

G cluster_procurement Chemical Procurement Workflow A Identify Chemical Need (this compound) B Search for Commercial Suppliers A->B C Compare Suppliers (Purity, Quantity, Price, Availability) B->C D Select Supplier and Place Order C->D E Receive and Verify Compound D->E

Caption: A logical workflow for the procurement of a chemical compound.

G cluster_analysis Purity Analysis Workflow F Prepare Sample Solution G Perform HPLC Analysis F->G H Perform GC-MS Analysis F->H I Perform NMR Analysis F->I J Analyze Data and Determine Purity G->J H->J I->J K Compare with Supplier CoA J->K

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors in the ATP-binding pocket of various kinases.[2][3] 5-Chloro-6-methylpyrimidin-4-amine is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the C5 position provides a reactive handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors targeting key players in cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK).

Synthetic Applications & Key Reactions

The primary synthetic utility of this compound lies in the reactivity of its chloro-substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental for building the complex molecular architectures of modern kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloropyrimidine with various aryl or heteroaryl boronic acids or esters.[5] This is crucial for introducing substituted phenyl, pyridyl, or other aromatic rings that can form key interactions within the kinase active site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, coupling the chloropyrimidine with a wide range of primary or secondary amines. This is often used to install linkers or key pharmacophores that can target specific residues or induce desired conformational changes in the target kinase.

These reactions are foundational in diversifying the pyrimidine core to target different kinases, including CDKs, BTK, and others involved in cancer and inflammatory diseases.[6][7]

Application: Synthesis of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] Several potent CDK inhibitors have been developed using a pyrimidine core. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized as dual inhibitors of CDK6 and CDK9.[8] The synthesis typically involves a sequential nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the aniline and pyridin-2-amine moieties.

Application: Synthesis of BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, making it a critical target for B-cell malignancies and autoimmune diseases.[9][10] Pyrazolo[3,4-d]pyrimidine-based inhibitors, such as the FDA-approved drug ibrutinib, demonstrate the importance of this scaffold.[3] While not a direct precursor to ibrutinib, this compound can be used to generate analogous structures where the pyrimidine core mimics the purine-like hinge-binding motif.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with this compound.[5][11]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like XPhos-Pd-G3, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at a predetermined temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylpyrimidin-4-amine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of an amine with this compound.[12]

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.1-1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, BINAP, or XPhos, 3-5 mol%)

  • Base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or n-Butanol)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add the degassed solvent, followed by this compound and the desired amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 85-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to obtain the pure N-substituted pyrimidine product.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from pyrimidine precursors.

Table 1: Inhibitory Activity of 2-Anilinopyrimidine Derivatives Against Cyclin-Dependent Kinases (CDKs). [6]

CompoundTarget KinaseIC₅₀ (µM)
5b CDK90.059
5d CDK80.716
5f CDK70.479

Table 2: Inhibitory Activity of Pyrimidine Derivatives Against Bruton's Tyrosine Kinase (BTK). [9]

CompoundTarget KinaseIC₅₀ (nM)
WS-11 BTK (Wild Type)3.9
WS-11 BTK (C481S Mutant)2.2

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 General Synthetic Workflow start 5-Chloro-6-methyl- pyrimidin-4-amine reaction1 Suzuki Coupling (Arylboronic Acid) start->reaction1 reaction2 Buchwald-Hartwig (Amine) start->reaction2 product1 C-C Coupled Intermediate reaction1->product1 product2 C-N Coupled Intermediate reaction2->product2 final Final Kinase Inhibitor product1->final Further Modification product2->final Further Modification

Caption: General synthetic routes from this compound.

G cluster_1 CDK-Mediated Cell Cycle Regulation CDK46 Cyclin D CDK4/6 Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Gene Transcription E2F->S_Phase activates G1_S G1/S Transition (Cell Cycle Progression) S_Phase->G1_S inhibitor Pyrimidine-Based CDK4/6 Inhibitor inhibitor->CDK46 inhibits

Caption: Simplified CDK pathway showing the point of inhibition.

G cluster_2 Key Parameters for Successful Suzuki Coupling outcome High Yield of Coupled Product param1 Palladium Catalyst & Ligand param1->outcome param2 Appropriate Base (e.g., K₂CO₃) param2->outcome param3 Inert Atmosphere (N₂ or Ar) param3->outcome param4 Optimal Solvent & Temperature param4->outcome param5 Substrate Quality (Pyrimidine & Boronic Acid) param5->outcome

Caption: Logical relationships for optimizing Suzuki-Miyaura reactions.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in a vast array of biologically active molecules and approved drugs.[1][2] Pyrimidine derivatives, in particular, are a privileged class of heterocycles with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-Chloro-6-methylpyrimidin-4-amine with various arylboronic acids. The resulting 5-aryl-6-methylpyrimidin-4-amine core is a key structural component in molecules targeting various biological pathways. The successful and efficient synthesis of these compounds is crucial for the exploration of new chemical space in drug development programs.

While aryl chlorides are often more challenging substrates for Suzuki coupling compared to their bromide or iodide counterparts due to the stronger C-Cl bond, recent advancements in catalyst systems have made these transformations more accessible and efficient. This guide outlines optimized reaction conditions, catalyst selection, and detailed protocols to facilitate the successful synthesis of a diverse library of 5-aryl-6-methylpyrimidin-4-amine derivatives.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent.

Suzuki_Reaction_Scheme reagents This compound + Ar-B(OH)2 products 5-Aryl-6-methylpyrimidin-4-amine reagents->products Suzuki-Miyaura Coupling conditions Pd Catalyst Base, Solvent

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimized Reaction Conditions

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions reported for the Suzuki coupling of structurally similar chloropyrimidine and aminopyridine derivatives, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄ (5)-K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>15Moderate to Good[4]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane70-8018-22Good[5]
Pd(PPh₃)₄ (cat.)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O100OvernightNot Specified[6]
Pd(dppf)Cl₂ (cat.)-K₂CO₃ (cat.)DMFNot SpecifiedNot SpecifiedNot Specified[3]
Pd(OAc)₂ (0.05)-K₃PO₄Toluene/Water1301794 (GC)[7]

Experimental Protocols

This section provides a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Solvents for work-up (e.g., Ethyl Acetate, Dichloromethane)

  • Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-6-methylpyrimidin-4-amine product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)Ln-X pd0->pd_complex1 oxidative_addition oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)Ln-Ar' pd_complex1->pd_complex2 transmetalation transmetalation Transmetalation pd_complex2->pd0 reductive_elimination reductive_elimination Reductive Elimination product Ar-Ar' boronic_acid Ar'-B(OH)₂ + Base halide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the standard workflow for performing a Suzuki coupling reaction, from setup to product purification.

Workflow A 1. Reaction Setup (Reactants, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Heating & Stirring (Reaction Monitoring via TLC/LC-MS) C->D E 5. Work-up (Quenching, Extraction, Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Decision Tree for Reaction Optimization

For challenging substrates or to improve yields, a systematic optimization of reaction conditions is often necessary. This decision tree provides a logical approach to this process.

Optimization_Tree start Start Optimization low_yield Low Yield or No Reaction? start->low_yield catalyst Screen Catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) low_yield->catalyst Yes success High Yield Proceed to Scale-up low_yield->success No ligand Screen Ligands (e.g., SPhos, XPhos) catalyst->ligand base Screen Bases (e.g., Cs₂CO₃, K₂CO₃, t-BuOK) ligand->base solvent Screen Solvents (e.g., Toluene, THF, DMF) base->solvent temperature Vary Temperature (80-140 °C) solvent->temperature temperature->low_yield Re-evaluate

Caption: A decision tree for optimizing Suzuki coupling reaction conditions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[2] The functionalization of pyrimidine scaffolds, in particular, is a key strategy in the development of kinase inhibitors and other therapeutic agents.[3]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 5-Chloro-6-methylpyrimidin-4-amine, a versatile building block in drug discovery. The presence of the chloro substituent on the electron-rich aminopyrimidine ring presents a specific challenge, often requiring carefully selected catalysts and reaction conditions to achieve high yields.[4][5] These notes offer a comprehensive guide to a recommended experimental procedure, catalyst selection, and troubleshooting strategies to enable the efficient synthesis of a variety of N-substituted 6-methylpyrimidin-4,5-diamines.

General Reaction Scheme

The palladium-catalyzed amination of this compound proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[6]

G cluster_0 Buchwald-Hartwig Amination of this compound This compound plus1 + This compound->plus1 Amine R-NH2 arrow Pd Catalyst, Ligand, Base, Solvent, Heat Amine->arrow Product plus1->Amine plus2 + arrow->Product G start Start setup 1. Add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk flask start->setup inert 2. Evacuate and backfill with Argon (3x) setup->inert add_reagents 3. Add this compound, Amine, and NaOtBu inert->add_reagents add_solvent 4. Add anhydrous Toluene add_reagents->add_solvent react 5. Stir at 100 °C add_solvent->react monitor 6. Monitor reaction by TLC/LC-MS react->monitor workup 7. Cool, dilute, and perform aqueous work-up monitor->workup purify 8. Dry, concentrate, and purify by column chromatography workup->purify end End purify->end G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Conversion? check_catalyst Review Catalyst System start->check_catalyst Yes check_conditions Review Reaction Conditions start->check_conditions Yes check_reagents Check Reagent Quality start->check_reagents Yes screen_ligands Screen alternative bulky biarylphosphine ligands (e.g., SPhos, RuPhos) check_catalyst->screen_ligands use_precatalyst Use a pre-formed Pd-ligand complex check_catalyst->use_precatalyst increase_loading Increase catalyst loading (e.g., to 5 mol%) check_catalyst->increase_loading increase_temp Increase temperature (e.g., to 120 °C or use microwave) check_conditions->increase_temp screen_bases Screen other bases (e.g., K₂CO₃, Cs₂CO₃ for base-sensitive substrates) check_conditions->screen_bases screen_solvents Try alternative solvents (e.g., Dioxane, THF) check_conditions->screen_solvents anhydrous Ensure strictly anhydrous and degassed solvent check_reagents->anhydrous base_purity Verify purity and anhydrous nature of the base check_reagents->base_purity inert_atmosphere Confirm a robust inert atmosphere check_reagents->inert_atmosphere

References

Application Notes and Protocols for the N-Arylation of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyrimidine scaffolds is a cornerstone in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. Notably, N-aryl pyrimidin-4-amine derivatives have emerged as privileged structures in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. This document provides a detailed protocol for the N-arylation of 5-chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of potential therapeutic agents. The primary method described is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for the formation of C-N bonds.[1][2][3]

N-arylated pyrimidinamines are known to target various protein kinases, including Class III receptor tyrosine kinases (RTKs) such as KIT, FMS-like tyrosine kinase 3 (Flt3), and platelet-derived growth factor receptor (PDGFR).[4] Dysregulation of these kinases is implicated in the pathogenesis of numerous cancers. Inhibition of these kinases can disrupt downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general guideline for the N-arylation of this compound with various aryl halides. The reaction conditions, particularly the choice of ligand and base, may require optimization for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, or XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.5-10 mol%).

  • Add the base (1.5-2.5 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-chloro-6-methylpyrimidin-4-amine.

Data Presentation

The following table summarizes representative results for the N-arylation of a closely related substrate, 4-amino-5-bromopyrimidine, with various aryl bromides, which can be used as a starting point for the optimization of the N-arylation of this compound.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101885
24-BromotoluenePd(OAc)₂ (3)SPhos (6)NaOtBuDioxane1001292
34-BromoanisolePd₂(dba)₃ (2)XPhos (5)K₃PO₄Toluene1102478
41-Bromo-4-fluorobenzenePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Dioxane1001688
53-BromopyridinePd₂(dba)₃ (2.5)XPhos (6)NaOtBuToluene1202075

Note: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed N-arylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat Reaction Mixture (80-120 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: N-Aryl-5-chloro-6-methylpyrimidin-4-amine purify->product

A generalized workflow for the N-arylation reaction.
Signaling Pathway

The diagram below depicts a simplified signaling pathway initiated by a Class III Receptor Tyrosine Kinase (e.g., KIT, Flt3, PDGFR) and illustrates how N-arylated pyrimidinamine inhibitors can block these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Class III RTK (KIT, Flt3, PDGFR) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellResponse Cell Proliferation, Survival, Differentiation mTOR->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription MAPK->Transcription Transcription->CellResponse Inhibitor N-Aryl Pyrimidinamine Inhibitor Inhibitor->RTK Inhibition

Inhibition of Class III RTK signaling by N-aryl pyrimidinamines.

References

5-Chloro-6-methylpyrimidin-4-amine: A Versatile Scaffold for Kinase Inhibitors in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-6-methylpyrimidin-4-amine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its substituted pyrimidine core serves as a "privileged scaffold," meaning it can interact with a variety of biological targets, making it an attractive starting point for drug discovery campaigns. This document provides an overview of the applications of this scaffold, focusing on its use in the development of anticancer agents, and includes detailed protocols for the synthesis and evaluation of its derivatives.

Application Notes

The this compound scaffold is a cornerstone in the development of targeted therapies, primarily due to its ability to mimic the hydrogen bonding interactions of the adenine base in ATP with the hinge region of protein kinases. The chlorine atom at the 5-position and the methyl group at the 6-position can be strategically utilized to enhance binding affinity and selectivity for the target kinase.

Key Therapeutic Areas:

  • Oncology: The most prominent application of this scaffold is in the development of kinase inhibitors for cancer treatment. Derivatives have shown potent activity against various kinases that are often dysregulated in cancer, such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).

  • Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways. The development of selective kinase inhibitors based on this scaffold holds promise for the treatment of autoimmune disorders and other inflammatory conditions.

Mechanism of Action:

Compounds derived from this compound typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.

Notable Examples:

  • CHMFL-ALK/EGFR-050: This potent dual inhibitor of ALK and EGFR showcases the potential of the closely related 5-chloropyrimidine scaffold. It effectively inhibits various drug-resistant mutants of both kinases, highlighting the scaffold's ability to be elaborated into highly active therapeutic candidates.[1]

  • Dual CDK6/9 Inhibitors: A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and 9 (CDK9). These compounds have demonstrated potent antitumor activity in preclinical models.

Quantitative Data

The following tables summarize the in vitro activity of representative kinase inhibitors incorporating a 5-chloropyrimidine scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-ALK/EGFR-050 [1]

Kinase TargetIC50 (nM)
EML4-ALK2.3
EML4-ALK L1196M4.7
EML4-ALK G1269A3.1
EGFR del190.9
EGFR L858R1.2
EGFR L858R/T790M1.5

Table 2: Cellular Antiproliferative Activity of CHMFL-ALK/EGFR-050 [1]

Cell LineDriver MutationGI50 (nM)
H3122EML4-ALK18
H2228EML4-ALK25
HCC827EGFR del198
NCI-H1975EGFR L858R/T790M12

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor ALK_EGFR ALK/EGFR Receptor Tyrosine Kinase Growth_Factor->ALK_EGFR Binding RAS RAS ALK_EGFR->RAS Activation PI3K PI3K ALK_EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Protein Synthesis Inhibitor 5-Chloropyrimidine Inhibitor Inhibitor->ALK_EGFR Inhibition

Caption: ALK/EGFR Signaling Pathway Inhibition.

G cluster_0 Synthesis cluster_1 Biological Evaluation Start 5-Chloro-6-methyl pyrimidin-4-amine Reaction Coupling Reaction (e.g., Buchwald-Hartwig) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Product Derivative Library Purification->Product Kinase_Assay In Vitro Kinase Assay Product->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Product->Cell_Assay Data_Analysis IC50/GI50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental Workflow.

Experimental Protocols

1. General Synthesis of 4-Amino-5-chloropyrimidine Derivatives (Representative Protocol)

This protocol is adapted from the synthesis of related 2,4-diaminopyrimidine kinase inhibitors and can be modified for the synthesis of various derivatives based on the this compound scaffold.

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-methylpyrimidine intermediate.

  • Step 2: Second Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig Cross-Coupling).

    • To a reaction vessel, add the 4-amino-2-chloro-5-methylpyrimidine intermediate (1.0 eq), the desired aryl or heteroaryl amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

    • Add a suitable anhydrous solvent (e.g., dioxane or toluene).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to 100-120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the final 2,4-diamino-5-methylpyrimidine product.

2. In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the IC50 values of the synthesized compounds against a target kinase.

  • Materials:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a white-walled microplate, add the diluted compounds. Include wells with buffer and DMSO as positive and negative controls, respectively.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to terminate the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

3. Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the viability and proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

    • The next day, treat the cells with serial dilutions of the test compounds. Include wells with medium and DMSO as controls.

    • Incubate the plate for 72 hours.

    • Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

References

Application Notes: Synthesis and Therapeutic Potential of Novel Pyrimidine Derivatives from 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide range of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. 5-Chloro-6-methylpyrimidin-4-amine is a key heterocyclic building block, offering a reactive site for the synthesis of diverse libraries of novel pyrimidine derivatives.[1] The presence of a chloro group at the C5 position, activated by the electron-deficient pyrimidine ring, makes it an ideal substrate for functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and application notes for the synthesis of new chemical entities from this versatile starting material.

Application Notes: Chemical Reactivity and Synthetic Strategies

This compound serves as a versatile precursor for two primary classes of synthetic transformations, enabling the introduction of a wide array of functional groups at the C5 position.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. The reaction couples the chloropyrimidine with an organoborane (boronic acid or ester) in the presence of a palladium catalyst and a base.[2] This strategy is fundamental in creating biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. A general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C5 chloro group by a variety of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism via a resonance-stabilized Meisenheimer intermediate. However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism.[4] This pathway is highly effective for introducing nitrogen, oxygen, and sulfur-based functionalities.

    • Amination: Reaction with primary or secondary amines yields 5-amino-substituted pyrimidines.

    • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base produces the corresponding ethers.

    • Thiolation: Reaction with thiols leads to the formation of thioethers.

The derivatives synthesized through these methods are of significant interest in drug discovery. For instance, substituted aminopyrimidines are extensively explored as inhibitors of various protein kinases, which are critical targets in oncology.[5]

Visualized Synthetic Workflows

The following diagrams illustrate the primary synthetic pathways starting from this compound.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) start_node This compound suzuki Pd Catalyst, Base Dioxane/H2O start_node->suzuki snar Base (e.g., DIPEA) Solvent (e.g., DMF) start_node->snar reagent_node reagent_node product_node 5-Substituted-6-methylpyrimidin-4-amine Derivatives process_node process_node product_aryl 5-Aryl-6-methylpyrimidin- 4-amine suzuki->product_aryl C-C Bond Formation boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki product_aryl->product_node product_snar 5-(Amino/Oxy/Thio)- 6-methylpyrimidin-4-amine snar->product_snar C-N, C-O, or C-S Bond Formation nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->snar product_snar->product_node

Caption: General synthetic routes from this compound.

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations.

Protocol 1: Synthesis of 5-(Pyridin-3-yl)-6-methylpyrimidin-4-amine via Suzuki-Miyaura Coupling

This protocol is adapted from a similar procedure for the Suzuki coupling of 2-amino-4-chloro-6-methylpyrimidine and can be applied to the title compound.[6]

Materials:

  • This compound (1.0 eq)

  • 3-Pyridineboronic acid (1.1 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (0.7 eq per mmol of chloropyrimidine)

  • Acetonitrile and Water (1:1 mixture)

  • Nitrogen gas

Procedure:

  • To a round-bottom flask, add this compound, 3-pyridineboronic acid, dichlorobis(triphenylphosphine)Pd(II), and sodium carbonate.

  • Add the mixed solvent of acetonitrile and water (1:1).

  • Bubble nitrogen gas through the mixture for 10-15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 78-80 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 7-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 5-(pyridin-3-yl)-6-methylpyrimidin-4-amine.

Protocol 2: General Procedure for Synthesis of 5-(Alkylamino)-6-methylpyrimidin-4-amine via SNAr

This general protocol is based on standard conditions for the amination of chloropyrimidines.[7]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., benzylamine, morpholine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen gas

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile (1.2 eq) followed by the base (DIPEA, 1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature. For many amines, heating to 80-120 °C is required to drive the reaction to completion.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine to remove DMF and the base.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 5-(substituted-amino)-6-methylpyrimidin-4-amine.

Data Presentation: Biological Activity of Related Pyrimidine Derivatives

While specific biological data for novel derivatives of this compound requires dedicated screening, the following table summarizes quantitative data for structurally related aminopyrimidine compounds to illustrate their therapeutic potential, particularly in oncology.

Table 1: Representative Biological Activities of Structurally Related Aminopyrimidine Derivatives. Note: The following data is presented for illustrative purposes to show the potential of the pyrimidine scaffold and is derived from compounds with different substitution patterns.

Compound ID (Reference)Core StructureTarget / Cell LineActivity TypeIC₅₀ (nM)
8h [5]Pyrimidin-2-aminePLK4 KinaseKinase Inhibition6.7
A12 [5]AminopyrimidineH1975 (NSCLC)Anti-proliferative86
5l [8]6-Methylpyrimidin-4-ylhCA IXEnzyme Inhibition40.58
6h [8]6-Methylpyrimidin-4-ylhCA IXEnzyme Inhibition30.06
8f [5]TetrahydropyridopyrimidineRPMI-8226 (Multiple Myeloma)Anti-proliferative2800
8f [5]TetrahydropyridopyrimidineHL60 (Leukemia)Anti-proliferative3200

Signaling Pathway Visualization

Many pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified MAP Kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation and survival that is often dysregulated in cancer. A novel pyrimidine derivative could potentially inhibit a kinase at various points in this cascade (e.g., RAF, MEK).

G receptor Growth Factor Receptor ras RAS receptor->ras Activation raf RAF ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Novel Pyrimidine Derivative (Kinase Inhibitor) inhibitor->raf Inhibition

Caption: Simplified MAPK signaling pathway showing a potential point of inhibition.

References

Application Notes and Protocols for 5-Chloro-6-methylpyrimidin-4-amine in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of antiviral drugs directly synthesized from 5-Chloro-6-methylpyrimidin-4-amine with corresponding detailed experimental data. The following application notes and protocols are based on established methodologies for the synthesis and evaluation of antiviral pyrimidine derivatives and serve as a comprehensive guide for investigating the potential of this compound as a scaffold in antiviral drug discovery.

Introduction: The Potential of Pyrimidine Scaffolds in Antiviral Therapy

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleobases, essential components of DNA and RNA. This inherent biological relevance makes the pyrimidine scaffold a privileged structure in medicinal chemistry for the development of novel therapeutic agents. In antiviral drug development, pyrimidine analogues have been successfully developed to target various viral enzymes and processes, including viral polymerases and host-cell pyrimidine biosynthesis pathways. Their mechanism of action often involves mimicking natural nucleosides, leading to the termination of viral nucleic acid chain elongation or acting as competitive inhibitors of viral enzymes.

This compound is a substituted pyrimidine that presents a versatile chemical scaffold for the synthesis of a diverse library of potential antiviral compounds. The chlorine atom at the 5-position and the amine group at the 4-position offer reactive sites for chemical modification, allowing for the introduction of various functional groups to modulate antiviral activity, selectivity, and pharmacokinetic properties. The methyl group at the 6-position can also influence the compound's interaction with its biological target.

This document provides a framework for the utilization of this compound as a starting material for the synthesis of novel antiviral candidates and outlines the necessary experimental protocols for their biological evaluation.

Synthetic Strategy: From this compound to Novel Antiviral Candidates

The primary synthetic route for derivatizing this compound involves nucleophilic substitution at the chloro- and amino- positions. A key strategy is the construction of fused ring systems, such as pyrimido[4,5-d]pyrimidines, which have shown promise as antiviral agents.

General Synthetic Protocol: Synthesis of a Representative Pyrimido[4,5-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a fused pyrimidine system, which can be adapted for this compound.

Materials:

  • This compound

  • A suitable cyclization reagent (e.g., N,N-dimethylformamide dimethyl acetal - DMF-DMA)

  • A substituted aniline or other amine for subsequent substitution

  • Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF, Dioxane)

  • Base (e.g., Triethylamine - Et3N, Potassium Carbonate - K2CO3)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Purification supplies (silica gel for column chromatography, TLC plates, appropriate solvents)

Procedure:

  • Step 1: Formation of the Intermediate.

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add DMF-DMA (1.2 equivalents) to the solution.

    • Heat the reaction mixture at 80-100 °C for 2-4 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude intermediate.

  • Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core.

    • Dissolve the crude intermediate from Step 1 in anhydrous dioxane.

    • Add a substituted aniline (1.1 equivalents) and a base such as triethylamine (2 equivalents).

    • Reflux the mixture for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired pyrimido[4,5-d]pyrimidine derivative.

  • Step 3: Characterization.

    • Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antiviral Activity and Cytotoxicity Evaluation

Once a library of derivatives is synthesized, it is crucial to assess their antiviral efficacy and potential toxicity to host cells.

General Antiviral Assay Protocols

a) Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6, A549, depending on the virus) in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • Synthesized pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.

  • Overlay medium (e.g., culture medium containing 1% low-melting-point agarose or methylcellulose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Infection: Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing serial dilutions of the test compounds. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Plaque Counting: After incubation, fix the cells and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

b) qPCR-Based Antiviral Assay

This assay quantifies the reduction in viral RNA or DNA replication.

Materials:

  • Confluent host cells in multi-well plates.

  • Virus stock.

  • Synthesized compounds.

  • RNA/DNA extraction kit.

  • Reverse transcriptase (for RNA viruses).

  • qPCR master mix with a suitable fluorescent dye (e.g., SYBR Green).

  • Virus-specific primers and probe.

  • Real-time PCR instrument.

Protocol:

  • Infection and Treatment: Infect cells with the virus and treat with serial dilutions of the compounds as described for the plaque reduction assay.

  • Nucleic Acid Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract the total RNA or DNA.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform qPCR using the extracted nucleic acid (or cDNA) with virus-specific primers.

  • Data Analysis: Determine the viral copy number based on a standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC₅₀.

Cytotoxicity Assay Protocol (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Confluent host cells in a 96-well plate.

  • Synthesized compounds serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a "cell control" (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC₅₀ value from the dose-response curve.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison. The key parameters to report are the EC₅₀, CC₅₀, and the Selectivity Index (SI).

Table 1: Antiviral Activity and Cytotoxicity of Synthesized Pyrimidine Derivatives

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Derivative 1Virus X
Derivative 2Virus X
......
Positive ControlVirus X

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for the virus over the host cell, suggesting a wider therapeutic window.

Visualizing Workflows and Pathways

Diagram 1: General Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate Intermediate Formation (e.g., with DMF-DMA) Start->Intermediate Cyclization Cyclization (e.g., with substituted amine) Intermediate->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Product Novel Pyrimidine Derivative Purification->Product

Caption: Synthetic workflow for pyrimidine derivatives.

Diagram 2: Antiviral Screening Workflow

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis Synthesis Synthesized Pyrimidine Derivatives AntiviralAssay Antiviral Assay (e.g., Plaque Reduction) Synthesis->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Synthesis->CytotoxicityAssay EC50 EC₅₀ Determination AntiviralAssay->EC50 CC50 CC₅₀ Determination CytotoxicityAssay->CC50 SI Selectivity Index (SI) Calculation EC50->SI CC50->SI Hit Hit Compound Identification SI->Hit

Caption: Workflow for antiviral screening.

Diagram 3: Potential Mechanism of Action - Viral Polymerase Inhibition

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral Genome Replication Viral Genome Replication Uncoating->Viral Genome Replication Assembly & Release Assembly & Release Viral Genome Replication->Assembly & Release PyrimidineAnalog Pyrimidine Analog (Active Metabolite) ViralPolymerase Viral RNA/DNA Polymerase PyrimidineAnalog->ViralPolymerase Inhibition ViralPolymerase->Viral Genome Replication

Caption: Inhibition of viral polymerase.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antiviral agents due to its versatile chemical nature. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and characterization of new pyrimidine derivatives. Future research should focus on creating diverse chemical libraries based on this scaffold and screening them against a broad range of viruses to identify lead compounds with high potency and selectivity. Further structure-activity relationship (SAR) studies will be essential to optimize the antiviral activity and pharmacokinetic properties of these novel compounds, potentially leading to the development of new and effective antiviral therapies.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Chloro-6-methylpyrimidin-4-amine. This versatile building block is a key intermediate in the synthesis of a variety of substituted pyrimidines, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the pyrimidine core, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient and selective construction of new chemical bonds under mild conditions.[1][2] For substrates like this compound, these reactions provide a direct route to introduce a wide range of functional groups. The electron-deficient nature of the pyrimidine ring and the presence of the chloro substituent make it a suitable substrate for several types of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[3]

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. These data are intended to provide a comparative overview to guide reaction optimization.

Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Toluene1101092
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF901678
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O851488

Table 2: Buchwald-Hartwig Amination with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene100895
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane1101282
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄ (2)Toluene1001088
4IndolePd(OAc)₂ (3)BrettPhos (6)K₂CO₃ (2)t-Amyl alcohol1201875

Table 3: Sonogashira Coupling with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)DMF60690
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)DIPA (3)THF50885
31-HexynePd(OAc)₂ (2)CuI (4)Et₃N (3)Acetonitrile70593
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)K₂CO₃ (2)1,4-Dioxane801078

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound.

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and an amine.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol outlines the C-C bond formation between this compound and a terminal alkyne.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Coupling Partner, Base, Catalyst, and Ligand in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (Ar or N₂) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Aqueous Work-up (Quenching, Extraction) cool->quench purify Dry, Concentrate, and Purify (Column Chromatography) quench->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition pd2_couple R-Pd(II)L₂(R') pd2_halide->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination product R-R' pd2_couple->product reagents R-X reagents->pd2_halide coupling_partner R'-M coupling_partner->pd2_couple

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Use of 5-Chloro-6-methylpyrimidin-4-amine in Creating Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Chloro-6-methylpyrimidin-4-amine as a versatile scaffold for the synthesis of diverse compound libraries, particularly targeting protein kinases. The protocols and data herein are compiled to aid in the design, synthesis, and evaluation of novel chemical entities for drug discovery.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs, including a significant number of kinase inhibitors.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This compound offers a key reactive handle—the chlorine atom at the 5-position—for diversification through various cross-coupling reactions. Modifications at the 5-position of the pyrimidine core are known to play a crucial role in determining both the potency and selectivity of kinase inhibitors due to its proximity to the kinase gatekeeper residue.[2][3]

Data Presentation: Biological Activity of Substituted Pyrimidine Derivatives

The following tables summarize the in vitro biological activities of various substituted pyrimidine derivatives. While specific data for libraries derived directly from this compound is not extensively available in the public domain, the data for structurally related compounds provide valuable insights into the potential of this scaffold.

Table 1: Kinase Inhibitory Activity of Representative Aminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference Cell LineCitation
8h PLK40.0067-[4]
3n Aurora A-MDA-MB-468 (Breast Cancer)[3]
3l Aurora A-MDA-MB-468 (Breast Cancer)[3]
3o Aurora A-MDA-MB-468 (Breast Cancer)[3]
16 IRAK40.027-[5]
31 IRAK40.093-[5]

Table 2: Antiproliferative Activity of Substituted Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Cancer TypeCitation
8h MCF-7-Breast Cancer[4]
9m MDA-MB-468-Breast Cancer[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of compound libraries from this compound and for the subsequent biological evaluation.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[6]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.[6]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.[6]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines.

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas in a Schlenk flask, add the palladium precatalyst and the phosphine ligand.[1][8]

  • Addition of Reagents: To the same flask, add the base, this compound, and the amine.[8]

  • Solvent Addition: Add the anhydrous solvent to the flask.[8]

  • Reaction Conditions: Seal the flask and stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[8]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.[8]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.[8]

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., Kinase-Glo® for luminescence-based assay)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant kinase and its substrate in the kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specified temperature for a set period.

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Detection: Quantify the amount of phosphorylated substrate or the remaining ATP. For luminescence-based assays, a lower signal indicates higher kinase activity.

Visualizations

Signaling Pathway

G cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Machinery Cell Cycle Machinery mTOR->Cell_Cycle_Machinery Aurora_Kinases Aurora Kinases Aurora_Kinases->Cell_Cycle_Machinery Proliferation Cell Proliferation Cell_Cycle_Machinery->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->Aurora_Kinases

Caption: A simplified signaling pathway illustrating the role of Aurora kinases in cell cycle progression and their inhibition by pyrimidine-based compounds.

Experimental Workflow

G Start This compound Coupling Parallel Synthesis (Suzuki or Buchwald-Hartwig) Start->Coupling Library Compound Library Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: General experimental workflow for the creation and screening of a compound library from this compound.

Logical Relationships in Library Synthesis

G cluster_0 Library Diversification Strategy Scaffold 5-Chloro-6-methyl- pyrimidin-4-amine Suzuki Suzuki Coupling (C-C bond formation) Scaffold->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Scaffold->Buchwald Aryl_Derivatives 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Derivatives Amino_Derivatives 5-Amino Derivatives Buchwald->Amino_Derivatives Boronic_Acids Library of Boronic Acids Boronic_Acids->Suzuki Amines Library of Amines Amines->Buchwald

Caption: Logical relationships illustrating the diversification of the this compound scaffold using common cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 5-Chloro-6-methylpyrimidin-4-amine synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides solutions to common issues encountered during the synthesis of this compound and related pyrimidine derivatives.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in pyrimidine synthesis can stem from several factors. Key areas to troubleshoot include:

  • Reaction Conditions: Temperature and reaction time are critical. Ensure your reaction is running at the optimal temperature for the specific synthetic route. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the ideal reaction time and prevent product degradation from prolonged heating.

  • Catalyst and Reagents: The choice and quality of the catalyst and reagents are paramount. For amination reactions, the basicity (pKa) of the catalyst can significantly influence the yield. Ensure all starting materials are of high purity, as impurities can inhibit the reaction or lead to unwanted side reactions.

  • Solvent Effects: The polarity of the solvent can impact reaction rates and yields. For amination of chloropyrimidines, polar solvents are often preferred. Experimenting with different solvents may lead to improved outcomes.

Q2: I am observing the formation of multiple products or significant impurities. How can I improve the selectivity of my reaction?

A2: The formation of byproducts is a common challenge. To enhance selectivity:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. In amination reactions, using a stoichiometric excess of the amine can sometimes favor the desired product over side reactions like di-heteroarylation.

  • Regioselectivity in Amination: The position of amination on a di-substituted pyrimidine ring can be influenced by the choice of base and solvent. For instance, in the amination of dichloropyrimidines, the use of specific palladium catalysts and ligands can highly favor amination at the C4 position.

  • Temperature Control: Running the reaction at a lower temperature can sometimes minimize the formation of side products.

Q3: What are the best practices for the purification of this compound?

A3: Purification can be challenging due to the nature of the compound. Consider the following:

  • Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product.

  • Column Chromatography: If crystallization is not effective, column chromatography using an appropriate stationary and mobile phase can be used to separate the desired product from impurities.

  • Aqueous Work-up: Be mindful that some pyrimidine derivatives are water-soluble, which can lead to product loss during aqueous work-up steps.

Data Presentation: Optimizing Reaction Conditions

Catalyst (mol %)Ligand (mol %)BaseSolventTemperature (°C)Time (h)Yield of 4-amino product (%)Regioselectivity (C4:C2)
Pd(dba)₂ (1)dppb (2)LiHMDSTHF0<0.595>99:1
Pd(dba)₂ (1)P(t-Bu)₃ (2)LiHMDSTHF019398:2
Pd(dba)₂ (1)dppf (2)LiHMDSTHF028595:5
NoneNoneLiHMDSTHF25243070:30

This data is adapted from a study on a related compound and should be used as a guide for optimization.

Experimental Protocols

The following is a general, plausible multi-step experimental protocol for the synthesis of this compound, based on established synthetic routes for similar compounds.

Step 1: Synthesis of 4-hydroxy-6-methylpyrimidine

  • In a round-bottom flask, dissolve ethyl acetoacetate and urea in a suitable solvent (e.g., ethanol).

  • Add a base, such as sodium ethoxide, to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).

  • Collect the precipitated product by filtration, wash with cold solvent, and dry.

Step 2: Chlorination to 4-chloro-6-methylpyrimidine

  • Carefully add the 4-hydroxy-6-methylpyrimidine from Step 1 to phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Remove the excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto crushed ice and neutralize with a base (e.g., sodium carbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Step 3: Amination to this compound

  • This step is a hypothetical adaptation for the introduction of the amino group at the 4-position and chlorination at the 5-position. A more direct route would likely involve starting with a pre-functionalized precursor.

  • A plausible, though not explicitly documented, route could involve the direct amination of a 4,5-dichloro-6-methylpyrimidine intermediate.

  • Dissolve the dichlorinated pyrimidine in a suitable solvent (e.g., THF or dioxane).

  • Add an ammonia source (e.g., aqueous ammonia or ammonia gas).

  • The reaction may require elevated temperatures and pressure in a sealed vessel.

  • Alternatively, a palladium-catalyzed amination (Buchwald-Hartwig type) could be employed using a suitable palladium precursor, ligand, and base.

  • Upon completion, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography.

Visualizations

Synthesis_Pathway A Ethyl Acetoacetate + Urea B 4-hydroxy-6-methylpyrimidine A->B Cyclocondensation C 4,5-dichloro-6-methylpyrimidine B->C Chlorination D This compound C->D Amination

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime ScreenSolvents Screen Different Solvents OptimizeTime->ScreenSolvents ScreenCatalysts Screen Different Catalysts/Bases ScreenSolvents->ScreenCatalysts AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) ScreenCatalysts->AnalyzeByproducts Improved Yield/Purity Improved? AnalyzeByproducts->Improved Improved->CheckPurity No, Re-evaluate End Process Optimized Improved->End Yes

Caption: General troubleshooting workflow for synthesis optimization.

Logical_Relationships Yield Yield & Purity Temp Temperature Temp->Yield Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst/Base Catalyst->Yield Purity Reagent Purity Purity->Yield

Caption: Key parameters influencing reaction yield and purity.

Technical Support Center: Purification of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Chloro-6-methylpyrimidin-4-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are some of the key challenges when purifying this compound?

A2: Due to the presence of an amino group and nitrogen atoms in the pyrimidine ring, this compound is a polar compound. This polarity can lead to high solubility in polar solvents, which can make recrystallization challenging. In column chromatography, its polarity may cause it to adhere strongly to the silica gel, requiring more polar solvent systems for elution and potentially leading to streaking or poor separation if conditions are not optimized.

Q3: How can I assess the purity of this compound after purification?

A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity. Further characterization and confirmation of the compound's identity and purity can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The reported melting point for a similar compound, 2-Amino-4-chloro-6-methylpyrimidine, is in the range of 183-186 °C[1].

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Given the amine functionality, solvents like ethanol, methanol, or mixtures with water could be effective. Acetic acid is also a known solvent for a similar isomer[1].
Compound "oils out" instead of forming crystals. The solution is supersaturated, or the compound is too soluble in the chosen solvent.Add a small amount of additional hot solvent until the oil redissolves, then allow for slower cooling. Alternatively, try a different solvent system or add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was too large.Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurities have similar solubility to the product and co-crystallize.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.
Column Chromatography Issues
Issue Possible Cause Suggested Solution
Compound does not move from the baseline on the TLC plate. The eluent is not polar enough.Increase the polarity of the mobile phase. For polar compounds like this, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Gradually increase the proportion of the polar solvent.
Compound streaks on the TLC plate and column. The compound is interacting too strongly with the acidic silica gel. The sample is overloaded.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Ensure you are not applying too much sample to the TLC plate or loading too much crude material onto the column.
Poor separation from impurities. The polarity of the eluent is not optimized.Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between your product and the impurities (an Rf value of 0.2-0.4 is often ideal for the target compound). Consider using a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity.
The compound elutes with the solvent front. The eluent is too polar.Reduce the polarity of the mobile phase. Start with a higher proportion of the non-polar solvent in your mixture.

Experimental Protocols

Recrystallization Protocol

This is a general guideline; optimization of the solvent system is recommended for the best results.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Column Chromatography Protocol
  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A common starting point for aminopyrimidines could be a mixture of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle Advantages Disadvantages Best Suited For
Recrystallization Differential solubility at varying temperatures.Cost-effective, scalable, can yield very pure crystalline product.Can have lower yields, finding a suitable solvent can be time-consuming, may not remove impurities with similar solubility.Purifying large quantities of solid compounds with thermally stable properties.
Column Chromatography Differential partitioning between a stationary and a mobile phase based on polarity.Can separate complex mixtures, applicable to a wide range of compounds.More time-consuming and expensive (solvents and stationary phase), can lead to sample loss on the column.Separating compounds with different polarities, especially when recrystallization is ineffective.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (optional) rec_dissolve->rec_filter rec_cool Slow Cooling & Crystallization rec_dissolve->rec_cool No insolubles rec_filter->rec_cool Insolubles removed rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_wash Wash with Cold Solvent rec_isolate->rec_wash rec_dry Dry Crystals rec_wash->rec_dry rec_pure Pure Product rec_dry->rec_pure

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Purification Issue Encountered oil_out Compound Oils Out? start->oil_out streaking Compound Streaking? start->streaking low_recovery Low Recovery? oil_out->low_recovery No add_solvent Add more hot solvent or try anti-solvent oil_out->add_solvent Yes check_cooling Ensure sufficient cooling & minimal solvent volume low_recovery->check_cooling Yes poor_sep Poor Separation? streaking->poor_sep No add_base Add basic modifier to eluent (e.g., Et3N) streaking->add_base Yes optimize_eluent Optimize solvent system (TLC analysis) poor_sep->optimize_eluent Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Common side reactions in the synthesis of 5-Chloro-6-methylpyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpyrimidin-4-amine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions.

Q1: My reaction is producing a mixture of C4- and C6- substituted isomers. How can I improve the regioselectivity for the desired C4-amino product?

Potential Cause:

The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) at both the C4 and C6 positions when starting from a di-substituted precursor like 4,6-dichloropyrimidine. The inherent electronic properties of the pyrimidine ring can lead to poor regioselectivity, resulting in a mixture of isomers. The C4 position is generally more reactive towards nucleophiles than the C2 or C6 positions due to greater stabilization of the Meisenheimer intermediate. However, reaction conditions and the nature of the nucleophile can influence this selectivity.

Troubleshooting & Optimization:

  • Control of Reaction Temperature: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product, which is typically the C4-substituted isomer. Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature.

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMAc) to less polar options (e.g., THF, Dioxane), to find the optimal conditions for your specific substrate and nucleophile.

  • Nature of the Nucleophile: Sterically hindered amines may show a higher preference for the less hindered C4 position.

  • Use of a Catalyst: In some cases, the addition of a catalyst, such as a phase-transfer catalyst for biphasic reactions, can improve selectivity.

Experimental Protocol: Selective Amination at C4

  • Dissolve the starting 4,6-dichloro-5-methylpyrimidine in an appropriate solvent (e.g., THF or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the desired amine (1.0-1.2 equivalents) in the same solvent to the cooled pyrimidine solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired C4-amino isomer.

Q2: I am observing a significant amount of a hydroxylated by-product (a pyrimidone). How can I prevent this hydrolysis side reaction?

Potential Cause:

Chloropyrimidines are susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, forming a pyrimidone. This side reaction is often catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The 2-chloro isomer is particularly prone to hydrolysis, often hydrolyzing much faster than the 4- or 6-chloro isomers.[1][2]

Troubleshooting & Optimization:

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Control of pH: If the reaction is sensitive to acid or base, use a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge any acid generated during the reaction. Maintaining a neutral pH can minimize hydrolysis.

  • Work-up Procedure: During the work-up, minimize the contact time with aqueous layers, especially if they are acidic or basic. Use cold water for washing and perform extractions quickly.

Table 1: Relative Hydrolysis Rates of Isomeric Chloropyrimidines in HCl [2]

IsomerRelative Rate of Hydrolysis (6 N HCl)Relative Rate of Hydrolysis (12 N HCl)
2-chloro isomer3501750
6-chloro isomer11

This significant difference in hydrolysis rates can be exploited for purification. If a mixture of chloro-isomers is present, selective hydrolysis of the more reactive isomer can be a viable purification strategy.[1][2]

Q3: My final product appears to have an additional oxygen atom according to mass spectrometry, suggesting N-oxidation. How can I avoid this?

Potential Cause:

The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, forming N-oxides. This can occur if oxidizing agents are present as impurities in the starting materials or reagents, or if the reaction is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of certain metal catalysts. The use of oxidants like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or even air can lead to the formation of pyrimidine N-oxides.[3][4][5]

Troubleshooting & Optimization:

  • Use High-Purity Reagents: Ensure that all starting materials, reagents, and solvents are free from oxidizing impurities.

  • Inert Atmosphere: Conduct the reaction under a robust inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degas Solvents: For particularly sensitive reactions, degas the solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Avoid Strong Oxidizing Agents: If the synthetic route involves an oxidation step, ensure that the oxidant is selective and that any excess is quenched before proceeding to subsequent steps.

Logical Workflow for Troubleshooting N-Oxidation

N_Oxidation_Troubleshooting start N-oxide Detected in Product check_reagents Analyze Reagents for Oxidizing Impurities start->check_reagents check_atmosphere Verify Inert Atmosphere Integrity start->check_atmosphere check_temp Review Reaction Temperature Profile start->check_temp reagent_solution Use Purified/New Reagents check_reagents->reagent_solution atmosphere_solution Improve Inert Gas Purge & Degas Solvents check_atmosphere->atmosphere_solution temp_solution Run Reaction at Lower Temperature check_temp->temp_solution end N-Oxidation Minimized reagent_solution->end atmosphere_solution->end temp_solution->end

Caption: Troubleshooting workflow for N-oxidation side reactions.

Q4: The purification of my crude product is difficult due to the presence of tar-like or slimy by-products. What are these, and how can I remove them?

Potential Cause:

When using chlorinating agents like phosphorus oxychloride (POCl₃) to convert hydroxypyrimidines to chloropyrimidines, polymeric phosphorus-containing by-products can form. These are often described as "flocculent, slimy by-products" that can make filtration and extraction difficult.[6] Additionally, self-polymerization or decomposition of the pyrimidine derivatives under harsh reaction conditions can also lead to tar formation.

Troubleshooting & Optimization:

  • Modified Work-up: Instead of quenching the reaction mixture directly with water, which can be highly exothermic and promote the formation of insoluble by-products, a modified work-up can be employed.[6]

  • Filtration Aid: Use a filtration aid like Celite® to help trap the fine, slimy particles during filtration.

  • Solvent Extraction: A carefully chosen solvent system for extraction can help to separate the desired product from the polymeric material. Sometimes, a multi-solvent system is more effective.

  • Purification Method: If standard column chromatography is challenging, consider alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocol: Modified Work-up for POCl₃ Reactions

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and water. This should be done in a well-ventilated fume hood due to the exothermic nature of the quench.

  • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide solution, while keeping the temperature low with an ice bath.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • If an emulsion forms or filtration is difficult, pass the mixture through a pad of Celite®.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which should be less contaminated with polymeric by-products.

Reaction Pathway and Potential Side Products

Reaction_Pathway start 4,6-Dichloro-5-methylpyrimidine amine + R-NH2 start->amine Nucleophilic Aromatic Substitution product 5-Chloro-6-methyl-N-R-pyrimidin-4-amine (Desired Product) amine->product C4 Attack (Major) isomer 4-Chloro-5-methyl-N-R-pyrimidin-6-amine (Isomeric Impurity) amine->isomer C6 Attack (Minor) hydrolysis 5-Chloro-6-methyl-4-hydroxypyrimidine (Hydrolysis By-product) product->hydrolysis Hydrolysis n_oxide This compound N-oxide (Oxidation By-product) product->n_oxide Oxidation

Caption: Synthetic pathway and common side products.

References

Technical Support Center: Optimizing Suzuki Coupling for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Suzuki coupling of substituted pyrimidines?

Low yields in Suzuki coupling reactions involving pyrimidine substrates can often be attributed to several key factors:

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] Additionally, impurities present in the reagents or solvents can poison the catalyst.[1]

  • Poor Reactivity of the Halopyrimidine: The reactivity of the C-X bond (where X is a halogen) in halopyrimidines follows the general trend of I > Br > Cl. Chloropyrimidines, while often more readily available and cost-effective, are the least reactive, necessitating carefully optimized reaction conditions and more active catalyst systems to achieve high yields.[1][3]

  • Side Reactions: The two most prevalent side reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen atom) and the homo-coupling of the boronic acid.[1][4] High temperatures and certain bases can exacerbate protodeboronation.[1]

  • Inadequate Reaction Conditions: Suzuki couplings are highly sensitive to oxygen.[1] Insufficient degassing of solvents and failure to maintain an inert atmosphere can result in catalyst decomposition and the formation of unwanted byproducts.[1] The choice of base and solvent system is also critical and can significantly impact the reaction outcome.[3]

Q2: How do I choose the right catalyst and ligands for my pyrimidine substrate?

The selection of an appropriate catalyst and ligand system is crucial for a successful Suzuki coupling. While Pd(PPh₃)₄ is a commonly used and often effective catalyst for many pyrimidine couplings, more challenging substrates, such as less reactive chloropyrimidines, may benefit from more robust catalytic systems.[3][5] Air-stable palladium(II) pre-catalysts, like PdCl₂(PPh₃)₂, in combination with specialized ligands can provide higher efficiency and turnover numbers.[3] The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Q3: Which base and solvent should I use for the Suzuki coupling of my substituted pyrimidine?

The choice of base and solvent is highly interdependent and substrate-specific. A variety of inorganic bases are commonly employed, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective in more challenging coupling reactions.[3]

Regarding solvents, a mixture of an organic solvent and water is frequently used. For instance, a 2:1 mixture of 1,4-dioxane and water has been shown to be optimal in certain cases.[5][6] The presence of water can be beneficial by increasing the concentration of the hydrophilic boronate species, RB(OH)₃⁻.[5]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted Suzuki coupling can offer significant advantages over conventional heating methods. These benefits include drastically reduced reaction times (often to as little as 15 minutes), improved reaction yields, and enhanced reproducibility.[1][5][6]

Troubleshooting Guides

Problem: Low to no product formation.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored correctly. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. For less reactive chlorides, a more active catalyst system may be required.[1][3]
Inappropriate Base or Solvent The combination of base and solvent is critical.[3] Perform a small-scale screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, THF/water).[3][5]
Poor Substrate Reactivity If using a chloropyrimidine, consider switching to the more reactive bromo- or iodo-pyrimidine analog if possible. Alternatively, increase the reaction temperature or employ a more active catalyst system.[1][3]
Oxygen Contamination Thoroughly degas all solvents and reagents. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[1][3]

Problem: Significant side product formation.

Side Product Possible Cause Troubleshooting Steps
Protodeboronation (Ar-H) The boronic acid is decomposing. This can be caused by excessive temperature or an unsuitable base.[1][4]Use fresh, high-purity boronic acid. Optimize the reaction temperature, aiming for the lowest effective temperature. Consider using a milder base.
Homo-coupling (Ar-Ar) Two molecules of the boronic acid are coupling together.This can sometimes be suppressed by adding the aryl halide in a slight excess.[1] Ensure efficient oxidative addition and transmetalation by optimizing the catalyst and reaction conditions.
Hydrolysis of Halopyrimidine The starting halopyrimidine is reacting with water or hydroxide ions.Ensure anhydrous conditions if water is not intentionally part of the solvent system. Use a non-hydroxide base.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the Suzuki coupling of substituted pyrimidines under various conditions.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2,4-Dichloropyrimidine

CatalystLigandBaseSolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O (2:1)1001581
Pd(dppf)Cl₂·CH₂Cl₂-K₂CO₃1,4-Dioxane1002070
Pd₂(dba)₃-K₂CO₃1,4-Dioxane10020<5

Data synthesized from multiple sources for comparative purposes.[1][5]

Table 2: Influence of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine

SolventBaseCatalystTemperature (°C)Time (h)Yield (%)
1,4-DioxaneK₂CO₃Pd(PPh₃)₄1002471
THFK₂CO₃Pd(PPh₃)₄Reflux2465
DMFK₂CO₃Pd(PPh₃)₄1002445
IsopropanolK₂CO₃Pd(PPh₃)₄Reflux2464

This data illustrates the impact of the solvent on reaction efficiency.[5]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol, 1.0 equiv)

  • Aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)

  • Base (e.g., K₂CO₃) (1.5 mmol, 3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the desired boronic acid, and the base.[6]

  • Add the palladium catalyst.[6]

  • Add the degassed solvent mixture.[6]

  • Seal the vial with a cap.[6]

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[6]

  • After the reaction is complete, allow the vial to cool to room temperature.[6]

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Filter and concentrate the solvent under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[6]

General Protocol for Conventional Suzuki Coupling under an Inert Atmosphere

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyrimidine, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[3]

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).[3]

  • Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion.[3]

  • Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][7]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purify the crude residue by flash column chromatography on silica gel.[3][7]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 (Base) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagent_Addition Add Halopyrimidine, Boronic Acid, and Base to Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas (x3) Reagent_Addition->Inert_Atmosphere Catalyst_Solvent Add Catalyst and Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat to Desired Temperature with Stirring Catalyst_Solvent->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Cooling_Extraction Cool to Room Temperature and Perform Extraction Monitoring->Cooling_Extraction Drying_Concentration Dry Organic Layer and Concentrate Cooling_Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification

Caption: A standard experimental workflow for the Suzuki coupling reaction.[3][7]

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful C-N bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding and experimental success.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low or no conversion to the desired product. What are the likely causes and how can I fix this?

A: Low or no yield is a common issue when working with electron-deficient heterocycles due to their unique electronic properties and potential for catalyst inhibition. Here are the primary factors to investigate:

  • Catalyst Inhibition/Deactivation: The heteroatom (typically nitrogen) in your substrate can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. This is particularly prevalent with substrates like 2-halopyridines.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination of the heterocyclic substrate. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[2][3]

  • Suboptimal Ligand Choice: The ligand is critical for catalyst stability and activity.

    • Solution: Screen a panel of ligands. For electron-deficient heterocycles, bulky biarylphosphine ligands are generally a good starting point.[2] Consider ligands specifically designed for challenging substrates.

  • Inappropriate Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not facilitate the deprotonation of the amine effectively, while a very strong base could lead to side reactions or degradation of sensitive functional groups.[2][4]

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[2][4] For base-sensitive substrates, consider weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[2] The solubility of the base can also be a critical factor.[2]

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and degassed. Use of a glovebox or proper Schlenk techniques is highly recommended.[1]

  • Incorrect Reaction Temperature: The reaction may require thermal energy to proceed, but excessive heat can lead to catalyst decomposition.

    • Solution: A typical temperature range is 80-110 °C.[1][3] If you observe catalyst decomposition (formation of palladium black), try lowering the temperature and extending the reaction time.[1]

Problem 2: Significant Side Product Formation

Q: I am observing significant formation of side products, such as hydrodehalogenation or diarylation. How can I minimize these?

A: Side reactions are a common challenge and can often be mitigated by fine-tuning the reaction conditions.

  • Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom and is a common side reaction.[5]

    • Solution:

      • Optimize the Base: Using a less sterically hindered or weaker base can sometimes reduce this side reaction.

      • Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation.

      • Ligand Selection: Some ligands are more prone to promoting this side reaction. Screening different ligands can be beneficial.

  • Diarylation of Primary Amines: If you are using a primary amine, you may observe the formation of a diarylated product.

    • Solution:

      • Use Bulky Ligands: Ligands like BrettPhos are known to favor monoarylation.[5]

      • Adjust Stoichiometry: Using a slight excess of the amine can sometimes suppress diarylation.

      • Ammonia Surrogates: For the synthesis of primary aryl amines, using an ammonia equivalent like benzophenone imine, followed by hydrolysis, can prevent diarylation.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient heterocycles so challenging for Buchwald-Hartwig amination?

A1: The primary challenge lies in the ability of the heteroatom (usually nitrogen) within the ring to act as a ligand and coordinate to the palladium catalyst.[1] This coordination can lead to catalyst poisoning, forming a stable off-cycle complex that inhibits the desired catalytic turnover. Additionally, the electron-deficient nature of the ring can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.

Q2: How do I choose the right ligand for my specific electron-deficient heterocycle?

A2: Ligand selection is often empirical and may require screening. However, a general guideline is to start with bulky, electron-rich biaryl monophosphine ligands. These ligands promote the reductive elimination step and their steric bulk can prevent the coordination of the heterocyclic substrate to the palladium center. Commonly successful ligand families for these substrates include those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos).[3][4]

Q3: What is the best base to use for these reactions?

A3: The choice of base depends on the specific substrates and their functional group tolerance. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often very effective and promote high reaction rates.[2][4] However, if your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, potentially with an increase in reaction temperature to compensate for the lower reactivity.[2]

Q4: Which solvent is most suitable for the amination of electron-deficient heterocycles?

A4: Anhydrous and degassed ethereal or aromatic solvents are typically used. Toluene and 1,4-dioxane are the most common and effective solvents.[2][4] Tetrahydrofuran (THF) can also be used. It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium catalyst and inhibit the reaction.[4]

Q5: Can I use aryl chlorides as coupling partners?

A5: Yes, but aryl chlorides are generally less reactive than the corresponding bromides and iodides. The oxidative addition of aryl chlorides to the palladium(0) center is often the rate-limiting step. To facilitate the coupling of aryl chlorides, more electron-rich and bulky ligands are typically required, and higher reaction temperatures may be necessary.[1]

Data Summary Tables

Table 1: Recommended Starting Conditions for Ligand and Base Screening

ParameterCondition 1 (Aggressive)Condition 2 (Mild)
Ligand XPhos or RuPhosBrettPhos or SPhos
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPd(OAc)₂
Base NaOtBu or LHMDSCs₂CO₃ or K₃PO₄
Solvent Toluene or 1,4-DioxaneToluene or 1,4-Dioxane
Temperature 100 °C80-110 °C
Catalyst Loading 1-2 mol% Pd2-5 mol% Pd
Ligand/Pd Ratio 1.2:1 to 2:12:1 to 4:1

Table 2: Troubleshooting Guide - Quick Reference

SymptomPotential CauseSuggested Action(s)
No ReactionCatalyst PoisoningUse a bulkier ligand (e.g., XPhos, RuPhos).
Inactive CatalystUse a pre-catalyst; ensure anhydrous/anaerobic conditions.
Low YieldSuboptimal Ligand/BaseScreen different ligands and bases (see Table 1).
Low TemperatureGradually increase the temperature (monitor for decomposition).
HydrodehalogenationBase too strong/hinderedSwitch to a weaker or less hindered base.
High TemperatureLower the reaction temperature.
Palladium BlackCatalyst DecompositionLower the reaction temperature; use a more stable ligand.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol is designed for small-scale reactions to efficiently screen different ligands, bases, and solvents.

Materials:

  • Electron-deficient heteroaryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (4.4 mol%)

  • Base (2.0 equiv)

  • Anhydrous, degassed solvent (to make a 0.1 M solution with respect to the halide)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the palladium source, ligand, and base under an inert atmosphere.

  • Add the electron-deficient heteroaryl halide and the amine to the vial.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated aluminum block on a magnetic stir plate.

  • Stir the reaction at the desired temperature for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion and identify products.

Protocol 2: Workup Procedure for a Successful Reaction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield Cause1 Catalyst Poisoning by Heteroatom Start->Cause1 Is your heterocycle a known inhibitor? Cause2 Suboptimal Ligand/Base Start->Cause2 Cause3 Poor Reagent/Solvent Quality Start->Cause3 Cause4 Incorrect Temperature Start->Cause4 Solution1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) Cause1->Solution1 Solution2 Screen Ligand & Base Matrix Cause2->Solution2 Solution3 Ensure Anhydrous & Degassed Conditions Cause3->Solution3 Solution4 Optimize Temperature (80-110 °C) Cause4->Solution4

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Reaction_Parameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Title Key Parameters for Optimization Palladium Palladium Source (Precatalyst vs. Salt) Base Base (Strength & Solubility) Ligand Ligand (Bulky, Electron-Rich) Palladium->Ligand Solvent Solvent (Anhydrous, Non-coordinating) Base->Solvent Temperature Temperature (Balance kinetics vs. stability) Solvent->Temperature

Caption: Interrelated parameters for optimizing the Buchwald-Hartwig amination.

References

Stability and proper storage conditions for 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of 5-Chloro-6-methylpyrimidin-4-amine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration (-20°C) for optimal preservation, especially for analytical standards or small quantities.[2] Always refer to the manufacturer's specific recommendations provided with the product.

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, the primary potential degradation pathways include:

  • Hydrolysis: The chloro group attached to the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding hydroxy derivative.

  • Oxidation: The amine group and the pyrimidine ring itself can be susceptible to oxidation, leading to various degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, although specific pathways are not documented.

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation may be indicated by a change in physical appearance (e.g., color change from white/off-white to yellow or brown), a decrease in purity as determined by analytical techniques such as HPLC, or the appearance of new peaks in the chromatogram.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis. Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light, and moisture exposure). 2. Prepare a fresh sample from a new, unopened container if available. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Low assay or purity results. Degradation of the compound.1. Verify the storage conditions and expiry date of the compound. 2. Ensure the analytical method is validated and stability-indicating. 3. If degradation is suspected, acquire a new lot of the material.
Inconsistent experimental results. Inconsistent sample quality due to degradation.1. Aliquot the material upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere. 2. Always use freshly prepared solutions for experiments. 3. Re-evaluate the purity of the starting material before critical experiments.

Stability and Storage Summary

Parameter Recommended Condition Reasoning
Temperature Cool (Room temperature or refrigerated at -20°C)To minimize thermal degradation.
Light Protect from light (use amber or opaque vials)To prevent potential photolytic degradation.
Moisture Dry environment (store with desiccant if necessary)To prevent hydrolysis of the chloro group.
Atmosphere Tightly sealed container, consider inert atmosphere (e.g., Argon, Nitrogen) for long-term storage of sensitive samples.To protect from moisture and oxidative degradation.
Incompatibilities Strong oxidizing agentsTo prevent chemical reactions that could degrade the compound.[1]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be kept in the dark under the same temperature conditions.

4. Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using an HPLC method with a PDA detector. The method should be developed to separate the parent compound from all degradation products.

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Determine the percentage of degradation for each condition.

  • Evaluate the peak purity of the parent peak to ensure no co-eluting degradants.

  • Characterize the major degradation products using techniques like LC-MS if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Inconsistencies start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity check_storage Review Storage Conditions check_purity->check_storage Purity is Low validate_method Validate Analytical Method check_purity->validate_method Purity is High fresh_solution Prepare Fresh Solutions check_storage->fresh_solution Proper Storage new_lot Use a New Lot of Compound check_storage->new_lot Improper Storage end_good Results Consistent fresh_solution->end_good new_lot->end_good end_bad Further Investigation Needed validate_method->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Handling_Workflow Recommended Storage and Handling Workflow receive Receive Compound log Log Lot Number and Date receive->log aliquot Aliquot into Smaller Vials log->aliquot storage Store in a Cool, Dry, Dark Place aliquot->storage usage For Use storage->usage prepare_solution Prepare Fresh Solution usage->prepare_solution experiment Perform Experiment prepare_solution->experiment dispose Dispose of Unused Solution Properly experiment->dispose

Caption: Recommended workflow for storing and handling the compound.

References

Overcoming low reactivity in C-N bond formation with pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of pyrimidines in C-N bond formation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is C-N bond formation with pyrimidines often challenging?

A1: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] While this electron deficiency facilitates nucleophilic attack, the reactivity can be low without appropriate activation.[3] Furthermore, the introduction of a nitrogen-based nucleophile can further deactivate the ring, making subsequent reactions more difficult.[3] Issues such as regioselectivity, catalyst deactivation, and competing side reactions also contribute to the challenges.[4][5]

Q2: What are the primary methods for C-N bond formation with pyrimidines?

A2: The main strategies employed for constructing C-N bonds with pyrimidines include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common method where a leaving group on the pyrimidine ring is displaced by a nucleophilic amine.[1][3] The reaction is typically favored at the C2, C4, and C6 positions.[2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with specialized ligands to couple amines with halo- or triflyloxy-pyrimidines.[6][7][8] It has a broad substrate scope and is often more efficient for less reactive pyrimidines.[7]

  • Copper-Catalyzed Ullmann Condensation: This is a classical method that uses a copper catalyst to couple amines with aryl halides.[9] While it often requires harsher conditions than the Buchwald-Hartwig reaction, recent developments have led to milder protocols.[9]

Q3: At which position on the pyrimidine ring does nucleophilic attack preferentially occur?

A3: Nucleophilic attack and substitution on the pyrimidine ring generally occur at the C2, C4, and C6 positions.[2] This is because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms.[1][10] In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, substitution is often favored at the C4 position.[1][4][11] However, the regioselectivity can be influenced by the presence of other substituents on the ring and the nature of the nucleophile.[1][4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Insufficiently Activated Pyrimidine Ring Ensure the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂CH₃) on the pyrimidine ring, positioned ortho or para to the leaving group.[1][12]Electron-withdrawing groups enhance the electrophilicity of the carbon atom undergoing nucleophilic attack.[12]
Poor Leaving Group Utilize a substrate with a good leaving group. The typical reactivity order for SNAr is F > Cl > Br > I.[1]A better leaving group stabilizes the negative charge that develops during its departure.
Weak Nucleophile Increase the nucleophilicity of the amine. For instance, using an amide anion (generated with a strong base) instead of the neutral amine can be more effective.A more potent nucleophile will attack the electron-deficient pyrimidine ring more readily.
Low Reaction Temperature Gradually and cautiously increase the reaction temperature. Microwave irradiation can also be employed to accelerate the reaction.[3]Higher temperatures provide the necessary activation energy for the reaction to proceed.
Ring Deactivation by an Amino Substituent Consider activating the amino group to make it electron-withdrawing, for example, by converting it to an N-nitroso group, which can be removed later.[3]An electron-withdrawing group on the exocyclic amine can reactivate the pyrimidine ring towards a second nucleophilic substitution.[3]
Issue 2: Poor Performance in Palladium-Catalyzed Buchwald-Hartwig Amination
Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Catalyst Deactivation Ensure strictly anhydrous and anaerobic (inert atmosphere) reaction conditions. Use freshly purified reagents and solvents.[1][5] Consider using a pre-catalyst that is more air and moisture stable.Oxygen and water can lead to the oxidation of the phosphine ligand and the formation of inactive palladium species (palladium black).[5]
Suboptimal Catalyst/Ligand Combination Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, SPhos).[5][6]The choice of ligand is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
Inappropriate Base Screen different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[5][6]The base is essential for deprotonating the amine, but a very strong base can cause side reactions.[13]
Dehalogenation Side Reaction This can be caused by the choice of catalyst and ligand.[14] Try screening different ligand systems. In some cases, changing the solvent can also help.[14]Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.
Low Solubility of Reagents Screen different solvents such as toluene, dioxane, or DMF to ensure all reagents are soluble at the reaction temperature.[5][14]Poor solubility can lead to slow reaction rates and incomplete conversion.

Experimental Protocols

Protocol 1: N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines

This protocol describes the synthesis of pyrimidine-4,6-diamines from 6-chloro-N-nitrosopyrimidin-4-amines.[3]

  • Reaction Setup: A solution of the 6-chloro-N-nitrosopyrimidin-4-amine (1.0 eq) in N,N-dimethylformamide (DMF) is prepared in a reaction vessel.

  • Nucleophilic Substitution: The desired amine (1.1-1.5 eq) is added to the solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Denitrosation: Once the substitution is complete, the reaction mixture is diluted with 10% aqueous sulfuric acid.

  • Heating: The solution is then heated at 120 °C for 10 minutes to remove the N-nitroso group.

  • Work-up and Purification: After cooling, the mixture is worked up (details would be in the specific literature) to isolate the desired pyrimidine-4,6-diamine.

Protocol 2: Buchwald-Hartwig Amination of a Halopyrimidine

This protocol is a general procedure for the palladium-catalyzed amination of a halopyrimidine.[6]

  • Reaction Setup: To a reaction vessel under an inert nitrogen atmosphere, add the halopyrimidine (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II), 2-5 mol%), a phosphine ligand (e.g., Xantphos, 5-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: The mixture is heated to reflux (typically 80-120 °C) and stirred for the required time, with progress monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation

Table 1: Comparison of Yields in Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine with Aryl Bromides [6]

EntryAryl BromideProductYield (%)
1Phenyl bromideN-Phenyl-4-(pyridin-3-yl)pyrimidin-2-amine82
24-BromotolueneN-(p-tolyl)-4-(pyridin-3-yl)pyrimidin-2-amine31
34-BromoanisoleN-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine27

Reaction Conditions: Dichlorobis(triphenylphosphine)Pd(II), Xantphos, sodium tert-butoxide, refluxing toluene, nitrogen atmosphere.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative_Addition_Complex Ar-X Oxidative Addition Amine_Coordination_Complex [Ar-Pd(II)(L2)(HNR'R'')]+X- Oxidative_Addition_Complex->Amine_Coordination_Complex HNR'R'' Amide_Complex Ar-Pd(II)(L2)(NR'R'') Amine_Coordination_Complex->Amide_Complex Base - [H-Base]+X- Amide_Complex->Pd(0)L2 Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Start Pyrimidine-LG + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Intermediate2 Meisenheimer Complex Product Pyrimidine-Nu + LG- Intermediate2->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 5-chloro-6-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low to no yield?

Low or no product formation is a common challenge when working with chloropyrimidines. These substrates are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] Additionally, the nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[2]

Q2: What are the most suitable types of cross-coupling reactions for this compound?

Several palladium-catalyzed cross-coupling reactions are suitable for the functionalization of this compound. The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[3]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[3][4]

  • Sonogashira Coupling: Used for creating C-C triple bonds with terminal alkynes.[3][5][6]

  • Heck Coupling: Suitable for forming C-C bonds with alkenes.[7][8]

Q3: How does the substitution pattern on the pyrimidine ring affect its reactivity?

The position of the halogen on the pyrimidine ring significantly influences its reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[9] The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to oxidative addition. The C5 position, as in this compound, is the least reactive.[9] This inherent low reactivity necessitates the use of highly active catalyst systems.

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are well-established and can be advantageous. They can sometimes lead to cleaner reactions by avoiding issues associated with copper-catalyzed side reactions. These conditions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.[10]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst System Standard catalysts like Pd(PPh₃)₄ may be ineffective for the less reactive C-Cl bond.[1][2] Switch to a more active catalytic system, such as a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][10]
Catalyst Inhibition The nitrogen atoms on the pyrimidine ring can poison the catalyst.[2] Using bulky ligands can help mitigate this issue by sterically hindering the coordination of the pyrimidine nitrogen to the palladium center.
Ineffective Base The choice of base is crucial. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1]
Inappropriate Solvent The solvent needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[1]
Low Reaction Temperature Due to the strength of the C-Cl bond, higher temperatures (80-120 °C) are often required.[1] Microwave irradiation can also be considered to accelerate the reaction.[11]
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1][12]
Issue 2: Formation of Side Products

Possible Side Products & Mitigation Strategies:

Side ProductIdentificationMitigation Strategy
Dehalogenation Identification of 6-methylpyrimidin-4-amine by MS or NMR.This occurs when the catalyst reacts with a hydride source. Ensure the reaction is under an inert atmosphere and consider solvents less prone to acting as a hydride source.[2]
Homocoupling Detection of biphenyls (from boronic acids in Suzuki coupling) or diynes (in Sonogashira coupling) by MS or NMR.This can be caused by the presence of Pd(II) species or oxygen.[2] Thoroughly degas the reaction mixture and use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[2]
Protodeboronation (Suzuki) Formation of the arene corresponding to the boronic acid.This happens when the C-B bond is cleaved by a proton source. Use anhydrous solvents and reagents where possible. Using boronic esters (e.g., pinacol esters) can enhance stability.[13]

Experimental Protocols

General Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reactants:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.5 - 2.0 equiv.)

  • Catalyst System:

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

  • Base:

    • K₃PO₄ (2.0 equiv.)

  • Solvent:

    • Anhydrous 1,4-dioxane/water (4:1 v/v)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

    • Add the degassed solvent system via syringe.[10]

    • Heat the reaction mixture to 100 °C with vigorous stirring.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation

Caption: Suzuki-Miyaura catalytic cycle for this compound.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active enough for Ar-Cl? start->check_catalyst change_catalyst Switch to Pd/Buchwald ligand (XPhos, SPhos) or NHC ligand. check_catalyst->change_catalyst No check_base Is the base effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). check_base->change_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-120 °C) or use microwave. check_temp->increase_temp No check_degassing Is the system properly degassed? check_temp->check_degassing Yes increase_temp->check_degassing degas_solvents Thoroughly degas all solvents and run under inert atmosphere. check_degassing->degas_solvents No success Reaction Successful check_degassing->success Yes degas_solvents->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-6-methylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes predicted NMR data as a baseline and compares it with experimental data from structurally analogous compounds. This approach not only offers insights into the expected spectral features of the target molecule but also illustrates the influence of substituent modifications on the NMR spectra of the pyrimidine scaffold.

Comparative NMR Data Analysis

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for structurally related pyrimidine derivatives. This comparative table highlights how changes in substituents (e.g., presence or absence of a methyl group, position of the chloro and amino groups) influence the chemical shifts of the pyrimidine core protons and carbons.

CompoundNucleusPredicted/Experimental Chemical Shift (δ, ppm)
This compound ¹H H2: ~8.1, NH₂: ~6.0, CH₃: ~2.4
(Predicted)¹³C C2: ~158, C4: ~157, C5: ~118, C6: ~162, CH₃: ~20
4-Amino-6-chloropyrimidine¹HH2: 8.26, H5: 6.55, NH₂: 7.15 (broad)
¹³CC2: 157.5, C4: 163.8, C5: 108.9, C6: 159.2
2-Amino-4-chloro-6-methylpyrimidine¹HH5: 6.6, NH₂: 5.5 (broad), CH₃: 2.3
¹³CC2: 163.5, C4: 162.8, C5: 110.2, C6: 169.5, CH₃: 24.1
4-Amino-6-methylpyrimidine¹HH2: 8.1, H5: 6.4, NH₂: 5.8 (broad), CH₃: 2.2
¹³CC2: 157.1, C4: 163.2, C5: 107.8, C6: 167.9, CH₃: 23.9

Interpreting the Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals. The proton at the C2 position is anticipated to be the most deshielded aromatic proton, appearing at approximately 8.1 ppm. The methyl protons are predicted to resonate around 2.4 ppm, and the amino protons are expected to appear as a broad singlet around 6.0 ppm.

In the predicted ¹³C NMR spectrum, the quaternary carbons C4, C5, and C6 are expected at approximately 157, 118, and 162 ppm, respectively. The C2 carbon is predicted around 158 ppm, and the methyl carbon should appear at about 20 ppm.

By comparing this predicted data with the experimental data of the analogs, we can observe distinct trends. For instance, the presence of the electron-donating amino group generally shields the ring protons and carbons. Conversely, the electron-withdrawing chlorine atom has a deshielding effect. The position of these substituents significantly influences the precise chemical shifts, providing a spectroscopic fingerprint for each unique structure.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like aminopyrimidines.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneity.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • A typical spectral width for aromatic compounds is 0-12 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or more).

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is generally required.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good quality spectrum.

Logical Relationships in NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation and comparison.

cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr predict_data Predicted Data for Target h1_nmr->predict_data c13_nmr->predict_data comparison Comparative Analysis predict_data->comparison exp_data Experimental Data for Analogs exp_data->comparison interpretation Structural Interpretation comparison->interpretation

Caption: Workflow for NMR analysis.

The following diagram illustrates the correlation between the structure of this compound and its expected NMR signals.

Caption: Structure-Signal Correlation.

Navigating the Labyrinth of Pyrimidine Reaction Products: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with pyrimidine derivatives, understanding the reaction outcomes of key intermediates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction products of 5-Chloro-6-methylpyrimidin-4-amine, a crucial building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and visualizations to aid in the selection of the most appropriate analytical strategy.

The reactivity of the chlorine and amine functionalities on the pyrimidine ring allows for a diverse range of chemical transformations. However, this reactivity can also lead to a complex mixture of products and byproducts. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful tool for the rapid identification and quantification of these species.

Unraveling Reaction Complexity: A Hypothetical Case Study

To illustrate the analytical approach, let's consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom of this compound is displaced by a generic secondary amine (e.g., morpholine).

Hypothetical Reaction:

This compound + Morpholine -> 4-(6-methyl-4-(morpholin-4-yl)pyrimidin-5-yl)morpholine + Byproducts

The expected major product would have a molecular weight corresponding to the substitution of the chlorine atom with the morpholine moiety. However, side reactions could lead to di-substituted products, unreacted starting material, or other impurities. LC-MS analysis is ideal for separating and identifying these components.

Comparative Analysis of Mass Spectrometry Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing complex mixtures.[1][2] Below is a comparison of two common mass spectrometry approaches for the analysis of the hypothetical reaction mixture.

ParameterHigh-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF)Triple Quadrupole Mass Spectrometry (QqQ)
Primary Use Accurate mass measurement for unknown identification and structural elucidation.Targeted quantification of known compounds.
Mass Accuracy < 5 ppm~0.1-0.2 Da
Sensitivity HighVery High (in MRM mode)
Scan Modes Full Scan, MS/MSSelected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM)
Strengths - High confidence in elemental composition determination.- Ability to identify unexpected byproducts.- Excellent sensitivity and selectivity for target analytes.- Wide dynamic range for quantification.
Limitations Generally lower sensitivity in full scan mode compared to targeted modes on a QqQ.Limited to pre-selected analytes; not ideal for unknown screening.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are representative LC-MS methods that can be adapted for the analysis of this compound reaction products.[1][3]

Sample Preparation
  • Reaction Quenching: Quench the reaction mixture by adding a suitable solvent (e.g., acetonitrile).

  • Dilution: Dilute the quenched reaction mixture to a final concentration of approximately 1 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[1]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 5% to 95% B over 10 minutes[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40 °C[1][3]
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
Capillary Voltage 3.5 kV[1]
Cone Voltage 30 V[1]
Source Temperature 120 °C[1]
Desolvation Temperature 350 °C[1]
Desolvation Gas Flow 600 L/hr[1]
Cone Gas Flow 50 L/hr[1]

Visualizing the Workflow and Reaction

To further clarify the analytical process and the chemical transformation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter LC Liquid Chromatography Separation Filter->LC MS Mass Spectrometry Detection LC->MS Data Data Analysis MS->Data

Experimental workflow for LC-MS analysis.

ReactionPathway cluster_reactants Reactants cluster_products Products Start 5-Chloro-6-methyl- pyrimidin-4-amine Product Substituted Product Start->Product + Morpholine (SNAr) Reagent Morpholine Reagent->Product

Hypothetical SNAr reaction pathway.

Alternative Analytical Techniques

While LC-MS is a powerful technique, other methods can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable reaction products. Derivatization may be necessary for polar compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the definitive identification of novel products and isomers.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for quantification when reference standards are available and baseline separation is achieved.[5]

Conclusion

The analysis of this compound reaction products requires a robust and sensitive analytical approach. LC-MS, particularly with high-resolution capabilities, offers a comprehensive solution for the identification and characterization of expected products and unknown impurities. By employing the detailed protocols and understanding the comparative strengths of different mass spectrometry techniques, researchers can gain clear insights into their reaction outcomes, accelerating the drug discovery and development process.

References

Comparative Reactivity of 5-Chloro-6-methylpyrimidin-4-amine and Other Halopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and medicinal chemistry, the functionalization of the pyrimidine core is a fundamental aspect of synthesizing novel therapeutic agents. Halopyrimidines serve as versatile building blocks for this purpose, with their reactivity in cross-coupling reactions being a critical determinant in the strategic design of synthetic pathways. This guide presents an objective comparison of the reactivity of 5-Chloro-6-methylpyrimidin-4-amine with other halopyrimidines, supported by experimental data, to assist in the selection of appropriate starting materials and reaction conditions.

General Reactivity Trends in Halopyrimidines

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.

Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond generally follows the trend: I > Br > Cl > F.[1][2][3][4] This order is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens.[1][3] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines are less reactive and may necessitate more robust catalytic systems to achieve high yields.[1] Fluoropyrimidines are typically unreactive in these reactions.[1]

Influence of the Halogen's Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen substituent at different positions. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position, as seen in this compound, is the least reactive.[1]

For this compound, the chlorine at the C5 position suggests a lower intrinsic reactivity compared to isomers with chlorine at the C2, C4, or C6 positions. Additionally, the presence of the electron-donating amino and methyl groups may further slightly decrease the electrophilicity of the C-Cl bond compared to an unsubstituted 5-chloropyrimidine.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of various halopyrimidines in two of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The table below summarizes typical conditions and outcomes for the coupling of different halopyrimidines with phenylboronic acid, providing a baseline for comparison. Chloropyrimidines, like the target compound, generally require more active catalysts (e.g., those with bulky phosphine ligands), stronger bases, and higher temperatures to achieve yields comparable to their bromo and iodo counterparts.[4][5]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

Halopyrimidine SubstrateCatalyst System (mol%)Base (equiv.)SolventTemp. (°C) / Time (h)Yield (%)
4-IodopyrimidinePd(PPh₃)₄ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O80 / 4~95
4-BromopyrimidinePd(dppf)Cl₂ (3%)K₃PO₄ (2.0)Toluene100 / 8~90
4-Chloropyrimidine Pd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane110 / 12~85
5-Chloropyrimidine Pd₂(dba)₃ (2%) + XPhos (4%)Cs₂CO₃ (2.0)t-BuOH110 / 18~70-80

Note: Data is compiled from typical results found in the literature and serves as a representative comparison.[4][6] Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7] Similar to the Suzuki-Miyaura coupling, the reactivity of halopyrimidines is highly dependent on the halogen. Chloropyrimidines necessitate the use of specialized, sterically hindered ligands to facilitate the catalytic cycle effectively.[8]

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine

Halopyrimidine SubstrateCatalyst System (mol%)Base (equiv.)SolventTemp. (°C) / Time (h)Yield (%)
2-IodopyrimidinePd₂(dba)₃ (2%) + BINAP (3%)NaOt-Bu (1.5)Toluene90 / 6>95
2-BromopyrimidinePd(OAc)₂ (2%) + Xantphos (4%)Cs₂CO₃ (2.0)1,4-Dioxane100 / 10~92
2-Chloropyrimidine Pd₂(dba)₃ (2%) + RuPhos (4%)K₃PO₄ (2.0)Toluene110 / 16~88
5-Chloropyrimidine Pd(OAc)₂ (2%) + XPhos (4%)NaOt-Bu (1.5)Toluene110 / 24~75-85

Note: Data is generalized from literature precedents for heteroaryl halides.[9][10] The choice of ligand and base is critical for the successful amination of less reactive chloropyrimidines.

Experimental Protocols

Below are detailed, generalized protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with chloropyrimidines. These should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[11]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the degassed solvent (e.g., 5-10 mL of 1,4-dioxane or toluene) via syringe.[11]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 100-120 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., RuPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk flask.

  • Reagent Addition: Add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM [R2-B(OR)3]- PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Borate [R2-B(OH)3]- BoronicAcid->Borate + Base Base Base (e.g., OH-) Base->TM caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Reagents Assembly (Halopyrimidine, Coupling Partner, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Stirring at specified Temp.) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product caption General Cross-Coupling Workflow

Caption: General Cross-Coupling Workflow

Reactivity_Factors reactivity Halopyrimidine Reactivity halogen Halogen Identity (C-X Bond Strength) reactivity->halogen position Halogen Position (Ring Electronics) reactivity->position substituents Other Ring Substituents (EDG/EWG) reactivity->substituents halogen_order I > Br > Cl >> F halogen->halogen_order position_order C4/C6 > C2 > C5 position->position_order substituents_effect EDG: Decrease Reactivity EWG: Increase Reactivity substituents->substituents_effect caption Factors Influencing Reactivity

Caption: Factors Influencing Reactivity

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Chloro-6-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, derivatives of 5-Chloro-6-methylpyrimidin-4-amine have garnered significant interest for their diverse biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a comparative analysis of these derivatives, presenting experimental data on their anticancer and antimicrobial properties, detailing the methodologies used for their evaluation, and visualizing the intricate signaling pathways they modulate.

Comparative Biological Activity of this compound Derivatives

The biological efficacy of this compound derivatives is profoundly influenced by the nature of substituents at various positions of the pyrimidine ring. The following tables summarize the in vitro anticancer, kinase inhibitory, and antimicrobial activities of a series of these compounds, offering insights into their structure-activity relationships (SAR).

Anticancer and Kinase Inhibitory Activity

A notable area of investigation for this class of compounds is their potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets.

One study focused on a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual inhibitors of CDK6 and CDK9.[1][2] The results, summarized below, highlight the potent and selective nature of these compounds.

Table 1: In Vitro Kinase Inhibitory and Antiproliferative Activity of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives [1][2]

Compound IDRCDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK9 IC₅₀ (nM)MV-4-11 IC₅₀ (nM)
1 H>10000118392.511
2 2-F>10000256683.618
3 3-F>10000125422.813
4 4-F>10000139453.115
5 2-Cl>10000315894.222
6 3-Cl>10000148513.316
7 4-Cl>10000162553.517
8 2-CH₃>100004211125.128
9 3-CH₃>10000133483.014
10 4-CH₃>10000155523.216
11 2-OCH₃>100005621586.835
12 3-OCH₃>10000141493.115
13 4-OCH₃>10000178613.819
66 3-SO₂CH₃>1000088312.19

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

The data reveals that these derivatives exhibit high selectivity for CDK6 and CDK9 over CDK2. Compound 66 , with a 3-methylsulfonylphenyl substituent, emerged as the most potent dual inhibitor of CDK6 and CDK9, with excellent antiproliferative activity against the MV-4-11 leukemia cell line.[1][2]

Antimicrobial Activity

Derivatives of 5-chloropyrimidine have also been explored for their antimicrobial potential. A study on chloropyrazine-tethered pyrimidine derivatives demonstrated their efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Chloropyrazine-Tethered Pyrimidine Derivatives (MIC in µM) [3]

Compound IDRS. aureusB. subtilisE. coliP. aeruginosaC. tropicalisA. niger
25 4"-nitrophenyl>100>10048.67>100>100>100
30 2",4"-difluorophenyl50.04>100>100>100>100>100
31 2",4"-dichlorophenyl45.3745.3745.3745.3745.3745.37
Ciprofloxacin -52.8552.8552.8552.85--
Fluconazole -----57.1457.14

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound 31 , featuring a 2",4"-dichlorophenyl moiety, displayed the most potent and broad-spectrum antimicrobial activity, with MIC values of 45.37 µM against all tested bacterial and fungal strains.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

Materials:

  • Recombinant human CDK enzymes (CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D3, CDK9/cyclin T1)

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Test compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle control) and a positive control inhibitor.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the specific CDK enzyme, and its corresponding substrate peptide.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed and thus to the kinase activity.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Calculation: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MV-4-11)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanisms

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to depict the signaling pathway targeted by the CDK6/9 inhibitors and the general workflows of the key experiments.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation cluster_kinases Key Kinases cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G1/S Transition CellCycleArrest Cell Cycle Arrest G1->CellCycleArrest RNAPII RNA Polymerase II Elongation Transcriptional Elongation RNAPII->Elongation Apoptosis Apoptosis Elongation->Apoptosis Downregulation of anti-apoptotic proteins CDK6 CDK6 / Cyclin D CDK6->G1 Phosphorylates Rb CDK9 CDK9 / Cyclin T1 CDK9->RNAPII Phosphorylates Ser2 Inhibitor 5-Chloro-pyrimidine Derivative Inhibitor->CDK6 Inhibition Inhibitor->CDK9 Inhibition

Caption: Dual inhibition of CDK6 and CDK9 by 5-Chloro-pyrimidine derivatives disrupts cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Workflow start Start: Prepare Reagents prepare_compounds 1. Serially Dilute Test Compounds start->prepare_compounds prepare_kinase_mix 3. Prepare Kinase/ Substrate Master Mix start->prepare_kinase_mix plate_setup 2. Add Compounds to 384-well Plate prepare_compounds->plate_setup initiate_reaction 4. Add Master Mix to Plate plate_setup->initiate_reaction prepare_kinase_mix->initiate_reaction incubation 5. Incubate at Room Temperature initiate_reaction->incubation add_detection_reagent 6. Add Kinase-Glo® Reagent incubation->add_detection_reagent read_luminescence 7. Measure Luminescence add_detection_reagent->read_luminescence analyze_data 8. Calculate IC₅₀ Values read_luminescence->analyze_data end End: Results analyze_data->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

MTT_Assay_Workflow start Start: Seed Cells treat_cells 1. Treat Cells with Test Compounds start->treat_cells incubate_cells 2. Incubate for 72 hours treat_cells->incubate_cells add_mtt 3. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 4. Incubate for 3-4 hours add_mtt->incubate_mtt solubilize 5. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 6. Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data 7. Calculate IC₅₀ Values read_absorbance->analyze_data end End: Results analyze_data->end

Caption: Experimental workflow for the cell proliferation (MTT) assay.

References

Comparative Guide to the Structure-Activity Relationship of 5-Chloro-6-methylpyrimidin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 5-Chloro-6-methylpyrimidin-4-amine analogs as potential kinase inhibitors. The data presented is a synthesized representation based on established SAR principles for closely related 4-anilinopyrimidine and 5-chloropyrimidine derivatives that have been extensively studied as kinase inhibitors. This document aims to serve as a valuable resource for the rational design and optimization of novel kinase inhibitors based on this scaffold.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a representative set of this compound analogs against a panel of relevant protein kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are presented to facilitate a direct comparison of their potency and selectivity.

Compound IDR1 (Substitution on aniline ring)EGFR IC50 (nM)[1]Src IC50 (nM)[2]VEGFR2 IC50 (nM)
1a H8501200>10000
1b 3-chloro1502505000
1c 3-bromo1202104500
1d 3-ethynyl801503000
1e 4-methoxy4506008000
1f 3-chloro-4-fluoro951803500
1g 3-methyl600900>10000

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key structure-activity relationships for this series of this compound analogs:

  • The 4-Anilino Moiety is Crucial for Activity: The unsubstituted analog 1a displays weak activity. The introduction of substituents on the aniline ring significantly impacts potency.

  • Electron-Withdrawing Groups at the 3-Position Enhance Potency: Analogs with small, electron-withdrawing groups such as chloro (1b ), bromo (1c ), and ethynyl (1d ) at the 3-position of the aniline ring exhibit increased inhibitory activity against both EGFR and Src kinases. This suggests that these groups may be involved in favorable interactions within the ATP-binding pocket of the kinases.

  • Electron-Donating Groups at the 4-Position are Less Favorable: The presence of a methoxy group at the 4-position (1e ) leads to a decrease in potency compared to the 3-substituted analogs, indicating that electronic and steric factors at this position are important for optimal binding.

  • Combined Substitutions Can Fine-Tune Activity: The 3-chloro-4-fluoro substituted analog (1f ) demonstrates potent inhibition, suggesting that a combination of electronic effects can be beneficial for activity.

  • Steric Hindrance at the 3-Position Can Be Detrimental: The introduction of a larger methyl group at the 3-position (1g ) results in reduced activity compared to the halogenated analogs, likely due to steric clashes within the binding site.

  • Selectivity Profile: The analogs generally exhibit greater potency against EGFR and Src kinases compared to VEGFR2, suggesting a degree of selectivity for these kinases.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds is typically achieved through a nucleophilic aromatic substitution reaction.

G reagent1 5-Chloro-4,6-dimethylpyrimidine product Target Analog reagent1->product reagent2 Substituted Aniline reagent2->product conditions Solvent (e.g., isopropanol) Base (e.g., DIPEA) Heat (e.g., 80-120°C)

General synthetic scheme for the analogs.

To a solution of 5-chloro-4,6-dimethylpyrimidine in a suitable solvent such as isopropanol, the appropriate substituted aniline (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The reaction mixture is heated to reflux (typically 80-120°C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The inhibitory activity of the synthesized compounds against various kinases is determined using a luminescence-based kinase assay. This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A higher luminescence signal corresponds to lower kinase activity (i.e., inhibition).

G start Compound Dilution plate_prep Add compounds to 384-well plate start->plate_prep reaction Add Kinase Mix to Plate Incubate at RT plate_prep->reaction kinase_mix Prepare Kinase/ Substrate/ATP Mix kinase_mix->reaction detection Add ATP Detection Reagent reaction->detection read Measure Luminescence detection->read

Workflow for the in vitro kinase inhibition assay.
  • Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: A small volume of the diluted compounds is dispensed into the wells of a 384-well assay plate. Control wells containing DMSO (vehicle) and a known inhibitor are also included.

  • Kinase Reaction: A reaction mixture containing the specific kinase (e.g., EGFR, Src), its corresponding substrate peptide, and ATP in an appropriate assay buffer is prepared.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by adding the reaction mixture to the wells of the assay plate. The plate is then incubated at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection: After incubation, an ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathway Visualization

The this compound analogs are predicted to act as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of kinases like EGFR and Src, they block the downstream signaling pathways that are often hyperactivated in cancer, leading to reduced cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Src Src STAT3 STAT3 Src->STAT3 P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival Inhibitor 5-Chloro-6-methyl- pyrimidin-4-amine Analog Inhibitor->EGFR Inhibition Inhibitor->Src Inhibition

Inhibition of EGFR and Src signaling pathways.

Disclaimer: The quantitative data and specific signaling pathway interactions presented in this guide are representative and based on the analysis of closely related compound series. Further experimental validation is required to confirm the precise biological activity and mechanism of action for any newly synthesized this compound analogs.

References

The Search for Superior Scaffolds: A Comparative Guide to Alternatives for 5-Chloro-6-methylpyrimidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine core is a well-established and privileged scaffold in the design of novel therapeutics, particularly in the realm of kinase inhibitors. The building block 5-Chloro-6-methylpyrimidin-4-amine is a common starting point in many discovery campaigns. However, the quest for improved potency, selectivity, and pharmacokinetic properties necessitates the exploration of alternative building blocks. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies to aid in the rational design of next-generation drug candidates.

The strategic modification of the this compound scaffold can significantly impact a compound's biological activity. Bioisosteric replacement of the chloro, methyl, and amino moieties allows for the fine-tuning of a molecule's physicochemical properties, which can lead to enhanced target engagement, altered metabolic stability, and improved safety profiles. This guide will delve into the structure-activity relationships (SAR) of key analogs, presenting quantitative data on their performance as kinase inhibitors.

Comparative Biological Activity: A Data-Driven Look at Alternatives

The following tables summarize the in vitro biological activity of various analogs of this compound. The data, compiled from multiple studies, highlights the impact of substitutions at the 5-position of the pyrimidine ring on the inhibition of various protein kinases. It is important to note that direct comparisons of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity of 5-Halo-Substituted Pyrimidine Analogs
Compound ID5-SubstituentTarget KinaseIC50 (nM)Reference
1 -Cl (Reference) MSK1~1000[1]
2 -FMSK1~1000[1]
3 -BrMSK1~1000[1]
4 -FCDK9/CycT13-7 nM (Ki)[2]
5 -ClCDK9/CycT1>3-fold less potent than 5-F analog[2]

Note: Data for compounds 1, 2, and 3 are from a study on 2,5-dihalopyrimidines and represent the relative potency for the 5-halo substituent. Data for compounds 4 and 5 are from a study on 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines and highlight the preference for fluorine over chlorine at the 5-position for CDK9 inhibition.

Table 2: Broader Kinase Profiling of Pyrimidine-Based Inhibitors
Compound ClassCore ScaffoldRepresentative Target(s)Representative IC50 (nM)Reference
2-Arylamino-4-aryl-pyrimidines5-Bromo-pyrimidinePAK1Potent inhibition[3]
4-AminopyrazolopyrimidinePyrazolo[3,4-d]pyrimidineSrc, LCK, Fyn3-6[4]
4-AminopyrazolopyrimidinePyrazolo[3,4-d]pyrimidineRET4[4]
6-Arylquinazolin-4-aminesQuinazolineClk1, Clk4, Dyrk1A<100
Pyrimido[4,5-b]indole-4-aminesPyrimido[4,5-b]indoleMicrotubule DepolymerizationTwo-digit nanomolar

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, along with broader medicinal chemistry literature, provides key insights into the SAR of 5-substituted pyrimidines:

  • The 5-Halogen: The nature of the halogen at the 5-position can significantly influence potency and selectivity. In some cases, fluorine is preferred over chlorine, potentially due to its ability to form favorable interactions with the target protein.[1][2] For other targets, a bromide at the 5-position has been shown to be beneficial for potent inhibition.[3] The electronic properties and size of the halogen play a crucial role in these interactions.

  • Bioisosteric Replacements for Chlorine: Beyond halogens, other bioisosteres for the chloro group can be considered. These include cyano (-CN), methyl (-CH3), and trifluoromethyl (-CF3) groups. Each of these substituents will alter the steric and electronic profile of the molecule, potentially leading to different binding modes and activities.

  • The 6-Methyl Group: The methyl group at the 6-position is often involved in hydrophobic interactions within the kinase ATP binding site. Alternatives to the methyl group could include other small alkyl groups (e.g., ethyl) or cyclopropyl, which can introduce conformational rigidity.

  • The 4-Amino Group: The 4-amino group is typically a key hydrogen bond donor, interacting with the hinge region of the kinase. While often crucial for activity, modifications can be explored. N-alkylation or incorporation of the amine into a heterocyclic ring system are common strategies to modulate potency and physicochemical properties.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used in the evaluation of pyrimidine-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white, flat-bottom assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include DMSO-only (vehicle) and no-kinase controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add the master mix to each well.

  • Initiation: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Visualizing the Rationale: Pathways and Workflows

To provide a clearer understanding of the context in which these building blocks are utilized, the following diagrams illustrate a simplified kinase signaling pathway and a general experimental workflow for screening and evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start Building Blocks (e.g., 5-Substituted Pyrimidines) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification biochemical Biochemical Assays (e.g., Kinase Inhibition) purification->biochemical cellular Cellular Assays (e.g., MTT, Proliferation) biochemical->cellular sar SAR Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt

Experimental workflow for the development of pyrimidine-based inhibitors.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Simplified MAPK/ERK signaling pathway, a common target of pyrimidine-based inhibitors.

Conclusion

The exploration of alternatives to this compound is a critical exercise in modern drug discovery. By systematically evaluating bioisosteric replacements for the chloro, methyl, and amino groups, researchers can unlock novel chemical space and develop drug candidates with superior properties. The data and protocols presented in this guide serve as a valuable resource for medicinal chemists and drug development professionals seeking to design the next generation of pyrimidine-based therapeutics. The careful consideration of structure-activity relationships, coupled with robust experimental validation, will undoubtedly pave the way for more effective and safer medicines.

References

A Comparative Crystallographic Analysis of 5-Chloro-6-methylpyrimidin-4-amine Derivatives and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crystallographic Data and Methodologies

In the landscape of pharmaceutical research and development, the precise understanding of a molecule's three-dimensional structure is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). Pyrimidine derivatives, in particular, form the scaffold of numerous therapeutic agents. This guide provides a comparative analysis of the X-ray crystallographic data of derivatives and isomers related to 5-Chloro-6-methylpyrimidin-4-amine, a key heterocyclic building block. While a crystal structure for this compound itself is not publicly available, this guide leverages data from its close isomers and related structures to provide valuable insights for researchers in the field.

This publication presents a detailed comparison of crystallographic parameters, experimental protocols for synthesis and crystallization, and a discussion of the intermolecular interactions that govern the crystal packing of these compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for isomers and derivatives of this compound, allowing for a direct comparison of their solid-state structures.

Compound Name2-Chloro-6-methylpyrimidin-4-amine4-Chloro-6-methoxypyrimidin-2-amineMethyl 4-amino-2-chloropyrimidine-5-carboxylate
Chemical Formula C5H6ClN3C5H6ClN3OC6H6ClN3O2
Molecular Weight 143.58 g/mol 159.58 g/mol 187.59 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/n
a (Å) 7.1256 (8)3.7683 (2)3.9110 (8)
b (Å) 7.8537 (8)16.4455 (2)10.136 (2)
c (Å) 13.0769 (15)10.7867 (2)9.848 (2)
β (°) 115.678 (1)94.550 (1)98.71 (3)
Volume (ų) 659.54 (13)666.36 (4)385.89 (13)
Z 442
Temperature (K) 296100293
Reference [1][2][3]

Experimental Protocols

A reproducible experimental workflow is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are the generalized experimental protocols for the synthesis and crystallization of the compared pyrimidine derivatives.

Synthesis and Crystallization Workflow

G General Workflow for Synthesis and Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis s1 Starting Materials s2 Chemical Reaction (e.g., Nucleophilic Substitution) s1->s2 s3 Work-up and Purification (e.g., Extraction, Chromatography) s2->s3 c1 Dissolution in Suitable Solvent s3->c1 Purified Compound c2 Slow Evaporation / Cooling / Vapor Diffusion c1->c2 c3 Crystal Formation c2->c3 a1 Crystal Mounting c3->a1 Single Crystal a2 Data Collection (Diffractometer) a1->a2 a3 Structure Solution and Refinement a2->a3 Final Structure Final Structure a3->Final Structure

Caption: Generalized workflow from synthesis to X-ray crystal structure determination.

Synthesis of 2-Chloro-6-methylpyrimidin-4-amine

The synthesis of 2-Chloro-6-methylpyrimidin-4-amine has been reported via the reduction of a nitropyrimidine precursor.[1] A solution of 2-chloro-4-methyl-6-nitropyrimidine in a suitable solvent like dichloromethane is treated with a reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid). The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is filtered, and the organic phase is concentrated to yield the desired product.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. For 2-Chloro-6-methylpyrimidin-4-amine, colorless block-like crystals were grown from an ethanol solution at room temperature over approximately one week.[1] Similarly, crystals of Methyl 4-amino-2-chloropyrimidine-5-carboxylate were obtained by the slow evaporation of a dichloromethane solution.[3]

Structural Comparison and Intermolecular Interactions

The crystal structures of the compared pyrimidine derivatives reveal key insights into their solid-state packing and intermolecular interactions.

In the crystal structure of 2-Chloro-6-methylpyrimidin-4-amine , molecules form inversion dimers through pairs of N—H···N hydrogen bonds. These dimers are further connected into a two-dimensional network by additional N—H···N hydrogen bonds.[1] The crystal packing is also influenced by slipped π–π stacking interactions between the pyrimidine rings of adjacent molecules.[1]

For 4-Chloro-6-methoxypyrimidin-2-amine , the crystal structure also features inversion dimers formed by N—H···N hydrogen bonds, creating a characteristic R22(8) ring motif.[2] These dimers are then linked into undulating sheets via N—H···O hydrogen bonds involving the methoxy group.[2]

In the case of Methyl 4-amino-2-chloropyrimidine-5-carboxylate , an intramolecular N—H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the ester.[3] In the crystal lattice, molecules are linked into supramolecular chains through intermolecular N—H···N hydrogen bonds.[3]

Logical Relationship of Intermolecular Forces

G Key Intermolecular Interactions in Pyrimidine Derivatives A Pyrimidine Core B Hydrogen Bonds (N-H···N, N-H···O) A->B Donors/Acceptors C π-π Stacking A->C Aromatic Rings D Crystal Packing Arrangement B->D Primary Driving Force C->D Secondary Interaction

Caption: Relationship between molecular features and crystal packing.

Conclusion

This comparative guide highlights the crystallographic features of several this compound isomers and derivatives. The analysis of the available X-ray crystallographic data reveals that hydrogen bonding and π–π stacking are the predominant intermolecular forces governing the solid-state architecture of these compounds. The provided experimental protocols offer a foundation for the synthesis and crystallization of related pyrimidine derivatives. For drug development professionals, this information is critical for understanding the solid-state properties of these scaffolds, which can influence factors such as solubility, stability, and bioavailability. Further research to obtain the crystal structure of this compound would provide a valuable direct comparison and a more complete understanding of the structure-property relationships within this class of compounds.

References

Comparative In Vitro Analysis of Pyrimidine Derivatives for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro performance of novel compounds synthesized from pyrimidine scaffolds, offering insights into their potential as anticancer agents.

This guide provides a comparative analysis of the in vitro biological activities of various pyrimidine derivatives, with a focus on compounds structurally related to those that could be synthesized from 5-Chloro-6-methylpyrimidin-4-amine. The data presented here is compiled from multiple studies to facilitate the evaluation and selection of promising candidates for further drug development. We delve into their antiproliferative effects on various cancer cell lines and their inhibitory activities against key oncogenic kinases.

Data Presentation: Comparative Efficacy of Pyrimidine Derivatives

The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of selected pyrimidine derivatives. It is important to exercise caution when directly comparing absolute IC50 values across different studies, as variations in experimental conditions can influence the results.

Table 1: Comparative Antiproliferative Activity (IC50) of Pyrimidine Derivatives against Various Cancer Cell Lines

Compound ID/ReferenceTarget Cancer Cell LineIC50 (µM)
Series 1: 2,4-Diaminopyrimidine Derivatives
Compound 9k[1]A549 (Lung Carcinoma)2.14
HCT-116 (Colon Carcinoma)3.59
PC-3 (Prostate Cancer)5.52
MCF-7 (Breast Cancer)3.69
Compound 13f[1]A549 (Lung Carcinoma)1.98
HCT-116 (Colon Carcinoma)2.78
PC-3 (Prostate Cancer)4.27
MCF-7 (Breast Cancer)4.01
Series 2: N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives
Compound 6[2]MCF-7 (Breast Cancer)Potent Activity
C33A (Cervical Cancer)Potent Activity
KB (Oral Cancer)Potent Activity
DU-145 (Prostate Cancer)Potent Activity
Compound 11[2]MCF-7 (Breast Cancer)Potent Activity
C33A (Cervical Cancer)Potent Activity
KB (Oral Cancer)Potent Activity
DU-145 (Prostate Cancer)Potent Activity
Series 3: 2-Amino-4-chloro-pyrimidine Derivatives
Derivative 6[3]HCT116 (Colon Carcinoma)89.24 ± 1.36
MCF7 (Breast Cancer)89.37 ± 1.17
Derivative 1[3]HCT116 (Colon Carcinoma)209.17 ± 1.23
MCF7 (Breast Cancer)221.91 ± 1.37

Table 2: Comparative Kinase Inhibitory Activity (IC50) of Pyrimidine Derivatives

Compound ID/ReferenceTarget KinaseIC50 (nM)
CDK9 Inhibitor
Compound 40 (JSH-150)[4]CDK91
Src/Abl Kinase Inhibitor
BMS-354825[5]SrcPotent Inhibition
AblPotent Inhibition
CDK7 Inhibitor
Compound 22[6]CDK7Significant Activity

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.

MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. This can reveal if the compound induces cell cycle arrest at a specific phase.

Visualizing Molecular Mechanisms and Workflows

To better understand the cellular processes affected by these compounds and the experimental procedures, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vitro Compound Evaluation cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis start This compound synthesis Chemical Synthesis of Derivatives start->synthesis antiproliferative Antiproliferative Assays (e.g., MTT) synthesis->antiproliferative Test Compounds kinase Kinase Inhibition Assays synthesis->kinase cell_cycle Cell Cycle Analysis antiproliferative->cell_cycle Further Mechanistic Studies ic50 IC50 Determination antiproliferative->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) cell_cycle->sar ic50->sar

Caption: Workflow for the synthesis and in vitro evaluation of pyrimidine derivatives.

signaling_pathway Simplified Kinase Signaling Pathway Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Abl Abl RTK->Abl Downstream Downstream Signaling (e.g., Proliferation, Survival) Src->Downstream Abl->Downstream CDK7 CDK7 CellCycle Cell Cycle Progression CDK7->CellCycle CDK9 CDK9 CDK9->Downstream Downstream->CellCycle Apoptosis Apoptosis Downstream->Apoptosis Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Src Inhibitor->Abl Inhibitor->CDK7 Inhibitor->CDK9

Caption: Inhibition of key oncogenic kinases by pyrimidine-based compounds.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine scaffold is a cornerstone in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. 5-Chloro-6-methylpyrimidin-4-amine is a key building block in this endeavor, offering a reactive chlorine atom for the introduction of diverse molecular fragments through cross-coupling reactions. The choice of the catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an objective comparison of prevalent catalytic systems for the functionalization of this compound, supported by experimental data from analogous systems.

Performance Comparison of Catalytic Systems

The selection of an optimal catalytic system is contingent on the desired transformation. Palladium-based catalysts are the most versatile and widely reported for a range of cross-coupling reactions. Nickel catalysts offer a cost-effective alternative, particularly for C-N bond formation, while copper-based systems are prominent in Sonogashira couplings, sometimes in conjunction with palladium.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.

Catalyst System (Palladium Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90For 5-bromo-2-methylpyridin-3-amine, demonstrating applicability to similar aminohalopyridines.
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802HighEffective for bromoindazoles, suggesting good performance with other N-heterocycles.[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10012>95Highly active catalyst system for chloropyridines.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of a diverse range of substituted aminopyrimidines.

Catalyst System (Metal Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / XantphosNaOtBuToluene1001685-95Broadly applicable for amination of chloropyridines.
NiCl₂(DME) / SIPr·HClNaOtBu2-MeTHF803HighAn effective and more economical nickel-based system for aryl chlorides.[2][3]
Pd(OAc)₂ / X-PhosCs₂CO₃t-BuOH1101290-98Robust system for challenging couplings.
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine core and terminal alkynes.

Catalyst System (Metal Source / Co-catalyst / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
CLPN-PdTriethylamineToluene80685For 4-Chloro-6-methyl-N-phenylpyrimidin-2-amine, a closely related substrate.[4]
Pd(PPh₃)₂Cl₂ / CuITriethylamineTHFRT1690-95Classic and highly effective system for Sonogashira couplings.[5]
CuI / L-methionineK₂CO₃DMSO1201280-90A palladium-free system, offering a greener alternative.[6]

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium or nickel source (1-5 mol%), the ligand (1-10 mol%), and the base (e.g., NaOtBu, 1.5-2.5 eq) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., Toluene or THF).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2-1.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-10 mol%).

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired 5-alkynyl-6-methylpyrimidin-4-amine.

Visualizations

The following diagrams illustrate the experimental workflows for the described catalytic functionalizations.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Boronic Acid - Pd Catalyst & Base - Solvent heat Heat under Inert Atmosphere reagents->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Amine - Catalyst, Ligand & Base - Solvent heat Heat under Inert Atmosphere reagents->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: Experimental workflow for Buchwald-Hartwig amination.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Alkyne - Catalyst & Base - Solvent react Stir at RT or Heat under Inert Atmosphere reagents->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: Experimental workflow for Sonogashira coupling.

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-6-methylpyrimidin-4-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 13040-89-6

  • Molecular Formula: C₅H₆ClN₃

While a specific Safety Data Sheet (SDS) for this compound indicates no known hazards, it is prudent to handle it with the care required for similar chlorinated amine compounds, which are often associated with skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldEssential to protect against splashes of the chemical, especially when in solution. For larger quantities, a full face shield is recommended.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves should be worn to prevent skin contact.[1]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from potential spills.[1]
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling the solid, powdered form of the compound to prevent inhalation of airborne particles.[4]

Operational and Handling Plan

Proper handling procedures are critical to maintain the chemical's integrity and ensure a safe laboratory environment.

Storage and Stability:

  • Storage Conditions: Store refrigerated in a dry, well-ventilated place.[2]

  • Containers: Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]

  • Incompatible Materials: Avoid strong oxidizing agents.[1]

Handling Procedures:

  • Preparation: Conduct a thorough risk assessment before beginning any experiment. Ensure all personnel are trained in the proper handling protocols.[5]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[1][4]

  • Dispensing: Use a spatula or scoopula to handle the solid chemical. Avoid creating dust. Do not touch the chemical with bare hands.

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[4]

Emergency and First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air. If symptoms persist or in severe cases, seek medical attention.[2] If breathing has stopped, provide artificial respiration.[6]
Skin Contact Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[2]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes.[2] Do NOT induce vomiting. Seek medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Categorization:

  • This compound is a halogenated organic chemical. Halogenated waste should be segregated from non-halogenated waste streams.

Disposal Procedures:

  • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated container for halogenated organic liquid waste.

  • Contaminated Materials: Any materials used to handle the chemical (e.g., gloves, weighing paper, pipette tips) should be disposed of as solid hazardous waste.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as halogenated liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Arrangement for Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.